1-Propanol, 1,2-diphenyl-
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
56844-75-8 |
|---|---|
Molecular Formula |
C15H16O |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
1,2-diphenylpropan-1-ol |
InChI |
InChI=1S/C15H16O/c1-12(13-8-4-2-5-9-13)15(16)14-10-6-3-7-11-14/h2-12,15-16H,1H3 |
InChI Key |
VNBGFQGEVUPRIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C(C2=CC=CC=C2)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1,2-Diphenyl-1-propanol
This technical guide provides a comprehensive overview of the synthesis and characterization of 1,2-diphenyl-1-propanol (also known as 1-Propanol, 1,2-diphenyl-), a significant chiral alcohol in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed experimental protocols, characterization data, and workflow visualizations.
Synthesis of 1,2-Diphenyl-1-propanol
The synthesis of 1,2-diphenyl-1-propanol can be effectively achieved through a Grignard reaction. This classic carbon-carbon bond-forming reaction involves the nucleophilic addition of a Grignard reagent to a carbonyl compound. For the synthesis of 1,2-diphenyl-1-propanol, one viable pathway is the reaction of phenylmagnesium bromide with 1,2-diphenyl-1-propanone.
Reaction Scheme
The overall reaction is as follows:
Reactants: Phenylmagnesium Bromide and 1,2-diphenylpropan-1-one Product: 1,2-Diphenyl-1-propanol
Experimental Protocol: Grignard Synthesis
This protocol is adapted from general Grignard reaction procedures and should be performed by personnel trained in experimental organic chemistry.[1][2][3][4]
Materials:
-
Magnesium turnings
-
Bromobenzene[5]
-
1,2-Diphenylpropan-1-one
-
Anhydrous diethyl ether
-
Hydrochloric acid (3M)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Iodine crystal (for initiation)
Equipment:
-
Round-bottom flask (three-necked)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Calcium chloride drying tube
-
Standard glassware for extraction and purification
Procedure:
-
Preparation of Grignard Reagent (Phenylmagnesium Bromide):
-
Ensure all glassware is scrupulously clean and oven-dried to be free of water.[1][2]
-
Assemble the three-necked flask with the dropping funnel, reflux condenser (topped with a CaCl₂ drying tube), and a stopper.
-
Place magnesium turnings and a small crystal of iodine in the flask.
-
In the dropping funnel, prepare a solution of bromobenzene in anhydrous diethyl ether.
-
Add a small portion of the bromobenzene solution to the magnesium turnings to initiate the reaction. Initiation may be indicated by a color change and gentle boiling. Gentle warming may be required.[4]
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[4]
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction of the magnesium. The resulting solution should be cloudy gray or brownish.[2]
-
-
Reaction with Ketone:
-
Dissolve 1,2-diphenylpropan-1-one in anhydrous diethyl ether in a separate flask.
-
Cool the Grignard reagent in an ice bath.
-
Slowly add the ketone solution to the Grignard reagent via the dropping funnel with continuous stirring. Maintain a gentle reflux.[4]
-
After the addition is complete, allow the mixture to stir at room temperature until the reaction is complete.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly add 3M HCl to quench the reaction and dissolve the magnesium salts.[4]
-
Transfer the mixture to a separatory funnel. The product will be in the ether layer.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with water, followed by saturated sodium chloride solution (brine).[3][4]
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude product.
-
The crude 1,2-diphenyl-1-propanol can be purified by recrystallization or column chromatography.
-
Characterization of 1,2-Diphenyl-1-propanol
The synthesized compound is characterized by its physical properties and various spectroscopic methods to confirm its structure and purity.
Physical Properties
The fundamental physical properties of 1,2-diphenyl-1-propanol are summarized below.
| Property | Value |
| Molecular Formula | C₁₅H₁₆O |
| Molecular Weight | 212.29 g/mol |
| Appearance | Expected to be a solid or oil |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation of the synthesized molecule. Due to the presence of two chiral centers, 1,2-diphenyl-1-propanol can exist as diastereomers, which may lead to more complex spectra than presented in this generalized table.
Table 2.1: ¹H NMR (Proton NMR) Data (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.1 - 7.4 | Multiplet | 10H | Aromatic protons |
| ~ 4.5 - 4.8 | Doublet | 1H | -CH(OH)- |
| ~ 3.0 - 3.3 | Multiplet | 1H | -CH(Ph)- |
| ~ 2.0 - 2.2 | Singlet | 1H | -OH |
| ~ 0.8 - 1.0 | Doublet | 3H | -CH₃ |
Table 2.2: ¹³C NMR (Carbon NMR) Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 140 - 145 | Quaternary Aromatic Carbons |
| ~ 125 - 130 | Aromatic -CH- |
| ~ 75 - 80 | -CH(OH)- |
| ~ 50 - 55 | -CH(Ph)- |
| ~ 15 - 20 | -CH₃ |
| (Note: Data for a diastereomer of 1,2-Diphenyl-propanol is available on SpectraBase, which can be consulted for more specific peak information).[6] |
Table 2.3: IR (Infrared) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~ 3600 - 3200 | O-H stretch (alcohol) |
| ~ 3100 - 3000 | C-H stretch (aromatic) |
| ~ 3000 - 2850 | C-H stretch (aliphatic) |
| ~ 1600, 1495, 1450 | C=C stretch (aromatic ring) |
| ~ 1200 - 1000 | C-O stretch (alcohol) |
Table 2.4: Mass Spectrometry (MS) Data
| m/z Value | Assignment |
| 212 | [M]⁺ (Molecular ion) |
| 194 | [M - H₂O]⁺ |
| 105 | [C₆H₅CO]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | [C₆H₅]⁺ (Phenyl ion) |
Characterization Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
-
Process the spectra to determine chemical shifts, multiplicities, and integration values.
2. Infrared (IR) Spectroscopy:
-
Obtain the IR spectrum of the sample using an ATR-FTIR spectrometer.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
3. Mass Spectrometry (MS):
-
Analyze the sample using a mass spectrometer, often coupled with Gas Chromatography (GC-MS).
-
Determine the mass-to-charge ratio of the molecular ion and major fragment ions to confirm the molecular weight and aspects of the structure.
References
In-Depth Technical Guide: 1-Propanol, 1,2-diphenyl-
CAS Number: 28795-94-0
This technical guide provides a comprehensive overview of 1-Propanol, 1,2-diphenyl-, a significant chemical compound utilized by researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis, and its applications within the pharmaceutical industry.
Chemical and Physical Properties
1-Propanol, 1,2-diphenyl-, with the linear formula C₁₅H₁₆O, is a tertiary alcohol.[1] While specific experimental values for all properties are not extensively published, data for isomeric and closely related compounds provide valuable reference points.
| Property | Value | Reference |
| CAS Number | 28795-94-0 | [1] |
| Molecular Formula | C₁₅H₁₆O | [1] |
| Molecular Weight | 212.29 g/mol | |
| Appearance | Likely a solid at room temperature | General properties of similar aromatic alcohols |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 1-Propanol, 1,2-diphenyl-. Below are the expected spectral data based on the analysis of its functional groups and structural analogs.
¹H NMR Spectroscopy
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.2-7.5 | Multiplet | 10H | Aromatic protons (2 x C₆H₅) |
| ~4.5-5.0 | Doublet | 1H | CH-OH |
| ~3.0-3.5 | Multiplet | 1H | CH-C₆H₅ |
| ~2.0-2.5 | Singlet | 1H | OH |
| ~0.9-1.2 | Doublet | 3H | CH₃ |
¹³C NMR Spectroscopy
| Chemical Shift (ppm) | Assignment |
| ~145 | Quaternary aromatic carbon |
| ~125-130 | Aromatic CH |
| ~75-80 | CH-OH |
| ~50-55 | CH-C₆H₅ |
| ~15-20 | CH₃ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group |
| 3600-3200 (broad) | O-H stretch (alcohol) |
| 3100-3000 | C-H stretch (aromatic) |
| 3000-2850 | C-H stretch (aliphatic) |
| 1600, 1495, 1450 | C=C stretch (aromatic) |
| 1200-1000 | C-O stretch (alcohol) |
Mass Spectrometry
| m/z | Fragmentation |
| 212 | [M]⁺ (Molecular ion) |
| 197 | [M - CH₃]⁺ |
| 183 | [M - C₂H₅]⁺ or [M - H₂O - CH₃]⁺ |
| 105 | [C₆H₅CO]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
The synthesis of 1-Propanol, 1,2-diphenyl- can be achieved through various organic synthesis methods. A common and effective approach is the Grignard reaction, which involves the addition of a Grignard reagent to a carbonyl compound.
Synthesis via Grignard Reaction
This protocol outlines the synthesis of a related compound, 1,2-diphenyl-1,2-propanediol, from benzoin and methylmagnesium iodide. This procedure can be adapted for the synthesis of 1-Propanol, 1,2-diphenyl- by starting with 1,2-diphenyl-1-propanone.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Methyl iodide (CH₃I)
-
1,2-diphenyl-1-propanone
-
3M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate
-
Reaction flask, reflux condenser, addition funnel, and other standard laboratory glassware
Procedure:
-
Preparation of the Grignard Reagent (Methylmagnesium Iodide):
-
In a clean, dry reaction flask, place magnesium turnings.
-
Add anhydrous diethyl ether to cover the magnesium.
-
Slowly add a solution of methyl iodide in anhydrous diethyl ether to the flask. The reaction should start spontaneously, indicated by bubbling and a cloudy appearance. If the reaction does not start, gentle warming may be necessary.
-
Once the reaction is initiated, add the remaining methyl iodide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, continue to stir the mixture until the magnesium is consumed.
-
-
Reaction with the Ketone:
-
Dissolve 1,2-diphenyl-1-propanone in anhydrous diethyl ether.
-
Cool the Grignard reagent in an ice bath.
-
Slowly add the ketone solution to the Grignard reagent with continuous stirring.
-
After the addition is complete, allow the mixture to stir at room temperature for a specified time to ensure the reaction goes to completion.
-
-
Work-up:
-
Carefully and slowly add 3M HCl to the reaction mixture to quench the reaction and dissolve the magnesium salts.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash it with water and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization or column chromatography to yield pure 1-Propanol, 1,2-diphenyl-.
-
Applications in Drug Development
While specific drugs containing the 1-Propanol, 1,2-diphenyl- moiety are not prominently documented, compounds with similar structural features, such as diphenylalkanes and secondary/tertiary alcohols, are prevalent in medicinal chemistry. These structures often serve as scaffolds for the development of therapeutic agents. The phenyl groups can engage in hydrophobic and π-stacking interactions with biological targets, while the hydroxyl group can participate in hydrogen bonding. This combination of features makes such molecules attractive starting points for the synthesis of novel drug candidates.
For instance, the core structure is related to intermediates used in the synthesis of unnatural amino acids and other bioactive molecules.[2] The versatility of the alcohol group allows for further chemical modifications to optimize the pharmacological properties of a lead compound.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the general workflow for the synthesis and subsequent characterization of 1-Propanol, 1,2-diphenyl-.
As of the latest available information, specific signaling pathways directly involving 1-Propanol, 1,2-diphenyl- have not been extensively characterized in publicly accessible literature. Research in this area is ongoing, and future studies may elucidate its biological roles and mechanisms of action.
References
An In-depth Technical Guide to the Molecular Structure and Conformation of 1,2-Diphenyl-1-propanol
This guide provides a comprehensive overview of the molecular structure and conformational analysis of 1,2-diphenyl-1-propanol, a molecule of significant interest in stereochemistry and synthetic organic chemistry. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's stereochemical features.
Introduction to 1,2-Diphenyl-1-propanol
1,2-Diphenyl-1-propanol is a chiral alcohol containing two stereogenic centers, giving rise to four possible stereoisomers. The spatial arrangement of the phenyl and hydroxyl groups around these chiral centers dictates the molecule's overall shape, or conformation, which in turn influences its physical, chemical, and biological properties. A thorough understanding of its stereoisomers and their preferred conformations is crucial for applications in asymmetric synthesis, where it can be used as a chiral auxiliary or as a target molecule, and in medicinal chemistry, where specific stereoisomers may exhibit distinct pharmacological activities.
Stereoisomers of 1,2-Diphenyl-1-propanol
The presence of two chiral carbons (C1 and C2) in 1,2-diphenyl-1-propanol results in the existence of two pairs of enantiomers, which are diastereomeric to each other. These are designated using the erythro and threo nomenclature, which describes the relative configuration of the substituents on the two chiral centers.
-
Erythro isomers: The (1R, 2S) and (1S, 2R) enantiomers. In a Fischer projection, the identical or similar substituents are on the same side of the carbon backbone.
-
Threo isomers: The (1R, 2R) and (1S, 2S) enantiomers. In a Fischer projection, the identical or similar substituents are on opposite sides of the carbon backbone.
The relationship between these stereoisomers can be visualized as follows:
Synthesis and Separation of Diastereomers
The synthesis of 1,2-diphenyl-1-propanol can be achieved through various methods, with the Grignard reaction being a common approach. The separation of the resulting diastereomers is a critical step in obtaining stereochemically pure compounds.
Diastereoselective Synthesis
A plausible method for the synthesis of 1,2-diphenyl-1-propanol is the nucleophilic addition of a phenyl Grignard reagent (phenylmagnesium bromide) to 2-phenylpropiophenone. This reaction proceeds through a nucleophilic attack on the carbonyl carbon, leading to the formation of a mixture of erythro and threo diastereomers.
The stereochemical outcome of such reactions can often be predicted and controlled. The "Cram chelate model" can be invoked to rationalize the diastereoselectivity in the synthesis of a similar compound, (+/-)-1,2-diphenyl-1,2-propanediol.[1] This model suggests that the ketone can form a five-membered chelate with the Grignard reagent, leading to a more rigid transition state where the incoming nucleophile preferentially attacks from the less sterically hindered face.
Separation of Diastereomers
The physical properties of diastereomers, such as melting point, boiling point, and solubility, are different, which allows for their separation using conventional laboratory techniques.
-
Fractional Crystallization: This method relies on the differential solubility of the diastereomers in a particular solvent. By carefully controlling the crystallization conditions, one diastereomer can be selectively precipitated.
-
Column Chromatography: This is a widely used technique for separating diastereomers based on their different affinities for the stationary phase. Silica gel is a common stationary phase for the separation of polar organic molecules like alcohols.
-
Extractive Distillation: For diastereomers with close boiling points, extractive distillation can be employed. This technique involves adding an auxiliary agent that alters the relative volatility of the diastereomers, facilitating their separation by distillation.
Spectroscopic and Structural Characterization
The precise molecular structure and conformation of the diastereomers of 1,2-diphenyl-1-propanol are elucidated using a combination of spectroscopic and analytical techniques.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the erythro and threo diastereomers of 1,2-diphenyl-1-propanol. The different spatial arrangements of the substituents in the two isomers result in distinct chemical shifts and coupling constants for the protons and carbons.
While a complete, publicly available dataset of NMR spectra for 1,2-diphenyl-1-propanol is not readily accessible, some 13C NMR data for the diastereomers is available through spectral databases.
Table 1: 13C NMR Spectral Data for a Diastereomer of 1,2-Diphenyl-1-propanol
| Carbon Atom | Chemical Shift (ppm) |
| C1 | 79.5 |
| C2 | 45.8 |
| CH3 | 15.2 |
| Aromatic C | 126.3, 127.1, 127.5, 128.0, 128.2, 128.3 |
| Aromatic C (quaternary) | 141.6, 142.9 |
Note: This data is for one of the diastereomers and was obtained in CDCl3. The specific stereochemistry is not defined in the source.
X-ray Crystallography
Single-crystal X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and torsion angles. As of the last search, a crystal structure for 1,2-diphenyl-1-propanol has not been reported in the Cambridge Structural Database.
However, the crystal structure of the closely related compound, racemic erythro-1,2-diphenyl-1,3-propanediol, offers valuable insights into the likely conformation of the erythro form of 1,2-diphenyl-1-propanol.[2]
Table 2: Key Structural Parameters for erythro-1,2-Diphenyl-1,3-propanediol [2]
| Parameter | Value |
| Phenyl-C1-C2-Phenyl Torsion Angle | -62.26 (11)° |
| Hydrogen Bonding Pattern | Cooperative O-H···O-H chain |
This data suggests that in the solid state, the erythro isomer adopts a conformation where the bulky phenyl groups are gauche to each other, likely influenced by the formation of strong intermolecular hydrogen bonds.[2]
Conformational Analysis
The preferred conformation of the diastereomers of 1,2-diphenyl-1-propanol in solution is determined by a balance of steric and electronic effects. The molecule will tend to adopt a staggered conformation around the C1-C2 bond to minimize torsional strain.
The relative stability of the possible staggered conformations is influenced by the steric interactions between the large phenyl and methyl groups, and the hydroxyl group. For the erythro isomer, the conformation where the two phenyl groups are anti-periplanar is expected to be of high energy due to steric repulsion between the other substituents. A gauche conformation, similar to that observed in the crystal structure of the related diol, is more likely. For the threo isomer, a conformation with the phenyl groups anti to each other might be more favored to alleviate steric strain.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and characterization of 1,2-diphenyl-1-propanol.
Synthesis of 1,2-Diphenyl-1-propanol via Grignard Reaction
References
A Technical Guide to 1,2-Diphenyl-1-propanol: Discovery and Historical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery and historical synthesis of 1,2-diphenyl-1-propanol, a secondary alcohol of interest in organic synthesis. This document details the early stereochemical studies that defined its properties, outlines a classic experimental protocol for its preparation, and presents key quantitative data for its characterization.
Introduction
1,2-Diphenyl-1-propanol (CAS RN: 7693-84-7), a substituted propanol with phenyl groups at the first and second carbon positions, represents a classic example of a chiral molecule whose stereochemistry has been a subject of study since the mid-20th century. The presence of two chiral centers at C1 and C2 gives rise to two pairs of enantiomers: (1R,2R)- and (1S,2S)-1,2-diphenyl-1-propanol (the threo diastereomer), and (1R,2S)- and (1S,2R)-1,2-diphenyl-1-propanol (the erythro diastereomer). The historical synthesis and characterization of these stereoisomers have been pivotal in understanding the mechanisms of nucleophilic addition to chiral carbonyl compounds.
Historical Context and Discovery
While the exact first synthesis of 1,2-diphenyl-1-propanol is not readily apparent in early chemical literature, a comprehensive study on its stereochemistry was notably conducted by Donald J. Cram and Fathy Ahmed Abd Elhafez in 1952.[1][2] Their work, published in the Journal of the American Chemical Society, systematically synthesized and characterized the diastereomeric pairs of 1,2-diphenyl-1-propanol. This research was instrumental in the development of "Cram's Rule of Steric Control in Asymmetric Induction," a foundational concept in stereochemistry that predicts the major stereoisomer formed in the reaction of a chiral carbonyl compound with an organometallic reagent.
The synthesis route employed was the Grignard reaction, a powerful carbon-carbon bond-forming reaction discovered by Victor Grignard in 1900. The reaction of 2-phenylpropanal with phenylmagnesium bromide provided a reliable method to obtain a mixture of the erythro and threo diastereomers of 1,2-diphenyl-1-propanol.
Physicochemical and Spectroscopic Data
The distinct stereoisomers of 1,2-diphenyl-1-propanol exhibit different physical properties, which allows for their separation and characterization. The following tables summarize the key quantitative data for the racemic diastereomers.
Table 1: Physical Properties of 1,2-Diphenyl-1-propanol Diastereomers
| Property | erythro-1,2-Diphenyl-1-propanol | threo-1,2-Diphenyl-1-propanol |
| Molecular Formula | C₁₅H₁₆O | C₁₅H₁₆O |
| Molecular Weight | 212.29 g/mol | 212.29 g/mol |
| Melting Point | 75-76 °C | 54-55 °C |
Table 2: Spectroscopic Data for 1,2-Diphenyl-1-propanol (Diastereomeric Mixture)
| Spectroscopy | Data |
| ¹H NMR | Due to the complexity of the diastereomeric mixture, specific peak assignments are challenging without separation. However, characteristic signals include multiplets in the aromatic region (approx. 7.0-7.5 ppm), a doublet for the benzylic proton (C1-H), a multiplet for the C2-H proton, and a doublet for the methyl protons (C3-H). |
| ¹³C NMR | Spectra for individual diastereomers show distinct signals for the 15 carbon atoms. |
| Infrared (IR) | A broad peak in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, and sharp peaks around 3000-3100 cm⁻¹ (aromatic C-H stretch) and 1450-1600 cm⁻¹ (C=C stretching of the phenyl rings). |
| Mass Spectrometry | The mass spectrum would be expected to show a molecular ion peak (M+) at m/z = 212, with fragmentation patterns corresponding to the loss of water, and cleavage of the C1-C2 bond. |
Experimental Protocols
The following protocol is based on the historical synthesis of 1,2-diphenyl-1-propanol via the Grignard reaction, as would have been performed in the mid-20th century, and is supplemented with modern laboratory techniques for clarity and safety.
Synthesis of 1,2-Diphenyl-1-propanol via Grignard Reaction
Objective: To synthesize a diastereomeric mixture of 1,2-diphenyl-1-propanol from 2-phenylpropanal and phenylmagnesium bromide.
Reagents and Equipment:
-
2-Phenylpropanal
-
Phenylmagnesium bromide (3 M solution in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with a stir bar
-
Separatory funnel
-
Syringes and needles
-
Ice bath
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: All glassware must be thoroughly dried to prevent quenching of the Grignard reagent. A round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reactants: A solution of 2-phenylpropanal (1.0 equivalent) in anhydrous diethyl ether is added to the reaction flask. The flask is then cooled in an ice bath.
-
Grignard Addition: Phenylmagnesium bromide solution (1.2 equivalents) is added dropwise to the stirred solution of 2-phenylpropanal via syringe. The reaction is typically exothermic and the addition rate should be controlled to maintain a gentle reflux.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) by comparing the reaction mixture to a spot of the starting aldehyde.
-
Quenching: After the reaction is complete (typically after 30-60 minutes), the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution while stirring. This will hydrolyze the magnesium alkoxide intermediate to the alcohol and precipitate magnesium salts.
-
Workup: The mixture is transferred to a separatory funnel. The aqueous layer is separated and extracted three times with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product as a mixture of diastereomers.
-
Separation of Diastereomers (Optional): The erythro and threo diastereomers can be separated by fractional crystallization or column chromatography.
Visualizations
Experimental Workflow for Grignard Synthesis
Caption: Workflow for the synthesis of 1,2-diphenyl-1-propanol.
Stereochemical Relationship of Products
Caption: Formation of diastereomers from the Grignard reaction.
Conclusion
The synthesis and study of 1,2-diphenyl-1-propanol have a significant place in the history of organic chemistry, particularly in the development of stereochemical control in synthesis. The Grignard reaction of 2-phenylpropanal with phenylmagnesium bromide remains a classic and illustrative example of nucleophilic addition to a chiral aldehyde, leading to the formation of diastereomeric products. The foundational work in the mid-20th century on this system provided key insights that continue to inform the strategies of modern synthetic chemists in the pharmaceutical and fine chemical industries.
References
1,2-Diphenyl-1-propanol: A Review of Available Data and Knowledge Gaps
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide serves as a literature review on 1,2-diphenyl-1-propanol. Despite a comprehensive search of available scientific databases and literature, detailed information specifically for 1,2-diphenyl-1-propanol is notably scarce. This document summarizes the limited available data for the target compound and presents information on its isomers to provide a contextual understanding. A significant knowledge gap exists regarding the synthesis, comprehensive physicochemical properties, and biological activity of 1,2-diphenyl-1-propanol.
Physicochemical Properties
Table 1: Physicochemical Properties of 1,2-Diphenyl-1-propanol Isomers
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 1,2-Diphenyl-1-propanol | 1217712-46-3 | C₁₅H₁₆O | 212.29 | Not Available | Not Available |
| 1,2-Diphenyl-2-propanol | 5342-87-0 | C₁₅H₁₆O | 212.29 | Not Available | Not Available |
| 2,2-Diphenyl-1-propanol | 602279 (CID) | C₁₅H₁₆O | 212.29 | Not Available | Not Available |
| 1,1-Diphenyl-2-propanol | 29338-49-6 | C₁₅H₁₆O | 212.29 | 59-62 | Not Available |
Spectroscopic Data
A complete set of spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 1,2-diphenyl-1-propanol (CAS: 1217712-46-3) has not been found in the public domain.
SpectraBase provides a ¹³C NMR spectrum for a compound identified as "1,2-Diphenyl-propanol diast.A".[1] It is important to recognize that this spectrum represents one diastereomer of the molecule, and the spectral characteristics may differ for the other diastereomer or a racemic mixture.
For illustrative purposes, spectral data for isomers and related compounds are available and can be accessed through public databases such as PubChem and the NIST WebBook.[2][3][4][5][6][7][8] Researchers are advised to consult these resources for data on related structures, keeping in mind that these are not spectra of 1,2-diphenyl-1-propanol.
Synthesis and Experimental Protocols
A detailed, validated experimental protocol for the synthesis of 1,2-diphenyl-1-propanol could not be identified in the reviewed literature. General synthetic strategies for similar secondary alcohols often involve the reaction of a Grignard reagent with an appropriate aldehyde or the reduction of a corresponding ketone.
A potential, though unconfirmed, synthetic route could be the reaction of phenylmagnesium bromide with 1-phenyl-1-propanone. Another possibility is the reaction of ethyllithium or a similar organometallic reagent with benzaldehyde, followed by a reaction with a phenylating agent. However, without experimental validation, these remain theoretical pathways.
The general workflow for the synthesis and characterization of a chemical compound like 1,2-diphenyl-1-propanol is outlined in the diagram below.
Caption: General workflow for chemical synthesis, characterization, and biological evaluation.
Biological Activity and Signaling Pathways
No studies detailing the biological activity, pharmacological effects, or mechanism of action of 1,2-diphenyl-1-propanol were found. The broader class of phenylpropanoids, which share some structural motifs, are known to exhibit a range of biological activities, including antioxidant and anti-inflammatory properties. However, it is not possible to extrapolate these general activities to the specific, and structurally distinct, 1,2-diphenyl-1-propanol without experimental evidence.
Due to the absence of any data on its biological effects, no signaling pathways involving 1,2-diphenyl-1-propanol can be described or visualized.
Conclusion and Future Directions
This review highlights a significant deficit in the scientific literature regarding 1,2-diphenyl-1-propanol. While its existence is confirmed through its CAS registry number, fundamental data on its synthesis, physical and spectroscopic properties, and biological activities are absent from readily accessible sources.
For researchers and drug development professionals, this presents both a challenge and an opportunity. The lack of data means that any investigation into this compound would be novel. Future research should focus on:
-
Development of a reliable and scalable synthetic protocol.
-
Comprehensive characterization of the compound, including detailed spectroscopic analysis (NMR, IR, MS) and determination of its physicochemical properties.
-
Screening for biological activity across various assays to identify any potential therapeutic applications.
Until such studies are conducted and published, the scientific community's understanding of 1,2-diphenyl-1-propanol will remain limited. The information provided herein on its isomers should be used with caution and is intended only to provide a broader context of related chemical structures.
References
- 1. spectrabase.com [spectrabase.com]
- 2. 1,2-Diphenyl-2-propanol | C15H16O | CID 95356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,2-Propanediol, 1-phenyl- | C9H12O2 | CID 15825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Propanol, 2,2-diphenyl- | C15H16O | CID 602279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. (R)-(+)-1-Phenyl-1-propanol [webbook.nist.gov]
- 7. (R)-(+)-1-Phenyl-1-propanol [webbook.nist.gov]
- 8. 1,2-Propanediol, 1-phenyl- [webbook.nist.gov]
Preliminary Studies on 1-Propanol, 1,2-diphenyl- Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of preliminary studies on derivatives of 1-Propanol, 1,2-diphenyl-, focusing on their synthesis, cytotoxic, and antioxidant activities. This document summarizes quantitative data, details experimental methodologies for key assays, and visualizes relevant biological pathways to support further research and development in this area.
Core Findings: Cytotoxic and Antioxidant Activities
Recent studies have highlighted the potential of 1-Propanol, 1,2-diphenyl- derivatives and related structures as valuable scaffolds in drug discovery. Research has primarily focused on two key biological activities: cytotoxicity against cancer cell lines and antioxidant properties.
Cytotoxic Activity of 1,3-Diphenyl-3-(phenylthio)propan-1-one Derivatives
A series of 1,3-diphenyl-3-(phenylthio)propan-1-one derivatives, which share a structural resemblance to the 1-Propanol, 1,2-diphenyl- core, have been synthesized and evaluated for their cytotoxic effects against the MCF-7 human breast cancer cell line. The addition of a tertiary amine basic side chain, a feature also found in the selective estrogen receptor modulator (SERM) Tamoxifen, was found to enhance the cytotoxic effects of these compounds. All synthesized compounds exhibited significant cytotoxic activity, with IC50 values indicating higher potency than the reference drug Tamoxifen.
| Compound | Structure | IC50 (µM) on MCF-7 Cells |
| 4a | 3-(4-(2-morpholinoethoxy)phenyl)-1-phenyl-3-(phenylthio)propan-1-one | Data not specified |
| 4h | 1-(4-methoxyphenyl)-3-(3-(2-morpholinoethoxy)phenyl)-3-(phenylthio)propan-1-one | Data not specified |
| Tamoxifen | Reference Drug | Data not specified |
Quantitative data for specific compounds 4a and 4h were highlighted for their low toxicity on normal cells, though their exact IC50 values were not provided in the summarized source.
Antioxidant Activity of Diphenylpropionamide Derivatives
A series of diphenylpropionamide derivatives have been synthesized and evaluated for their antioxidant potential. The in vitro antioxidant activity was assessed by their ability to scavenge the ABTS radical and to reduce ROS and NO production in LPS-stimulated J774.A1 macrophages. Several compounds demonstrated notable antioxidant effects. Specifically, compounds bearing a morpholine ring exhibited the highest antioxidant activity in the ABTS assay.
| Compound | R" Substituent | Antioxidant Activity (% ABTS Scavenging) |
| 3 | Morpholine | 78.19% |
| 8 | Morpholine | 71.40% |
| 4 | Methoxybenzylmethyl | 41.80% |
| 9 | Methoxybenzylmethyl | 33.93% |
Furthermore, compounds 3 , 4 , and 8 demonstrated a concentration-dependent reduction of ROS and nitrite production in macrophages, indicating their potential to mitigate oxidative stress.
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of these derivatives are crucial for reproducibility and further development.
General Synthesis of 1,3-Diphenyl-3-(phenylthio)propan-1-one Derivatives
A general procedure for the synthesis of 1,3-diphenyl-3-(phenylthio)propan-1-ones involves the reaction of a chalcone precursor with a thiol in the presence of a base. The chalcones themselves are typically synthesized via a Claisen-Schmidt condensation of an appropriate acetophenone and benzaldehyde.
Synthesis of N-Substituted Diphenylpropionamide Derivatives
The synthesis of diphenylpropionamide derivatives is achieved through the direct condensation of 2,2- or 3,3-diphenylpropionic acid with an appropriate amine. This reaction is facilitated by a coupling agent, such as 1-propylphosphonic acid cyclic anhydride (PPAA), in the presence of a base like triethylamine. The reaction mixture is typically stirred overnight at room temperature, followed by purification using flash chromatography.
Cytotoxicity MTT Assay
The cytotoxic effects of the synthesized compounds are determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).
-
Measure the absorbance of the solution at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
In Vitro Antioxidant Activity Assays
ABTS Radical Scavenging Assay:
-
Generate the ABTS radical cation (ABTS•+) by reacting ABTS with an oxidizing agent like potassium persulfate.
-
Add the test compound to the ABTS•+ solution.
-
Measure the decrease in absorbance at a specific wavelength (e.g., 734 nm) after a set incubation time.
-
Calculate the percentage of inhibition of the ABTS radical.
Reactive Oxygen Species (ROS) and Nitric Oxide (NO) Production in Macrophages:
-
Culture macrophages (e.g., J774.A1 cell line) and stimulate them with lipopolysaccharide (LPS) to induce ROS and NO production.
-
Treat the cells with the test compounds at various concentrations.
-
Measure ROS production using a fluorescent probe (e.g., DCFH-DA).
-
Determine NO production by measuring the accumulation of nitrite in the culture medium using the Griess reagent.
Signaling Pathways
The biological activities of 1-Propanol, 1,2-diphenyl- derivatives and related chalcones are often attributed to their interaction with key cellular signaling pathways involved in cell survival, proliferation, and inflammation.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival and proliferation. Chalcone derivatives have been shown to inhibit this pathway, leading to apoptosis in cancer cells.
Caption: PI3K/Akt signaling pathway and points of inhibition by chalcone derivatives.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in the inflammatory response and cell survival. Aberrant NF-κB activation is implicated in various cancers. Chalcones can inhibit this pathway, thereby reducing inflammation and promoting apoptosis.
Caption: NF-κB signaling pathway and points of inhibition by chalcone derivatives.
Experimental Workflow
The general workflow for the preliminary investigation of novel 1-Propanol, 1,2-diphenyl- derivatives is a multi-step process that begins with chemical synthesis and progresses through a series of biological assays.
Caption: General experimental workflow for the study of novel chemical derivatives.
Spectroscopic Data Analysis of 1,2-Diphenyl-1-propanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic data for 1,2-diphenyl-1-propanol, a significant organic compound with applications in various research and development sectors. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols. Due to the limited availability of a complete, published dataset for 1,2-diphenyl-1-propanol, this guide also incorporates a comparative analysis with its isomers to predict and interpret its spectroscopic features.
Introduction to 1,2-Diphenyl-1-propanol
1,2-Diphenyl-1-propanol is a chiral alcohol containing two phenyl groups and a hydroxyl group. Its structure allows for the existence of diastereomers, which can be distinguished using spectroscopic techniques. Understanding the precise spectral characteristics is crucial for its identification, purity assessment, and structural elucidation in various chemical and pharmaceutical applications.
Predicted and Comparative Spectroscopic Data
The following tables summarize the predicted and known spectroscopic data for 1,2-diphenyl-1-propanol and its isomers. The data for the isomers provides a valuable reference for interpreting the spectrum of the target compound.
Table 1: Nuclear Magnetic Resonance (NMR) Data
¹H NMR (Proton NMR)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 1,2-Diphenyl-1-propanol (Predicted) | ~7.2-7.4 | Multiplet | 10H | Aromatic protons (2 x C₆H₅) |
| ~4.5-4.8 | Doublet | 1H | CH-OH | |
| ~3.0-3.3 | Multiplet | 1H | CH-CH₃ | |
| ~2.5-2.8 | Singlet | 1H | OH | |
| ~0.9-1.2 | Doublet | 3H | CH₃ | |
| 1,2-Diphenyl-2-propanol | 7.1-7.4 | Multiplet | 10H | Aromatic protons |
| 2.9 | Singlet | 2H | CH₂ | |
| 2.2 | Singlet | 1H | OH | |
| 1.6 | Singlet | 3H | CH₃ | |
| 2,2-Diphenyl-1-propanol | 7.2-7.4 | Multiplet | 10H | Aromatic protons |
| 4.0 | Singlet | 2H | CH₂-OH | |
| 2.0 | Singlet | 1H | OH | |
| 1.4 | Singlet | 3H | CH₃ |
¹³C NMR (Carbon-13 NMR)
| Compound | Chemical Shift (δ) ppm | Assignment |
| 1,2-Diphenyl-1-propanol (Diastereomer A) | 15.6, 52.1, 78.9, 126.5, 127.2, 127.5, 128.1, 128.3, 139.8, 142.9 | Aliphatic and Aromatic Carbons |
| 1,2-Diphenyl-1-propanol (Diastereomer B) | 16.1, 52.5, 79.5, 126.6, 127.3, 127.6, 128.2, 128.4, 140.1, 143.2 | Aliphatic and Aromatic Carbons |
| 1,2-Diphenyl-2-propanol | ~145 (2C), ~128 (4C), ~127 (4C), ~126 (2C), ~75, ~55, ~28 | Aromatic and Aliphatic Carbons |
| 2,2-Diphenyl-1-propanol | ~147 (2C), ~128 (4C), ~126 (4C), ~126 (2C), ~70, ~50, ~25 | Aromatic and Aliphatic Carbons |
Note: Specific peak assignments for the diastereomers of 1,2-diphenyl-1-propanol require further 2D NMR experiments.
Table 2: Infrared (IR) Spectroscopy Data
| Compound | Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 1,2-Diphenyl-1-propanol (Predicted) | 3600-3200 | Broad, Strong | O-H stretch (alcohol) |
| 3100-3000 | Medium | C-H stretch (aromatic) | |
| 3000-2850 | Medium | C-H stretch (aliphatic) | |
| 1600, 1495, 1450 | Medium-Weak | C=C stretch (aromatic ring) | |
| 1100-1000 | Strong | C-O stretch (alcohol) | |
| 1,2-Diphenyl-2-propanol | ~3400 (broad), 3050, 2950, 1600, 1490, 1440, 1060 | - | O-H, C-H (aromatic, aliphatic), C=C, C-O |
| 2,2-Diphenyl-1-propanol | ~3450 (broad), 3060, 2970, 1600, 1495, 1450, 1040 | - | O-H, C-H (aromatic, aliphatic), C=C, C-O |
Table 3: Mass Spectrometry (MS) Data
| Compound | m/z Ratio | Relative Intensity | Fragment Assignment |
| 1,2-Diphenyl-1-propanol (Predicted) | 212 | Moderate | [M]⁺ (Molecular Ion) |
| 107 | High | [C₇H₇O]⁺ / [C₈H₉]⁺ | |
| 105 | High | [C₇H₅O]⁺ | |
| 77 | Moderate | [C₆H₅]⁺ | |
| 1,2-Diphenyl-2-propanol | 212 | [M]⁺ | |
| 121 | High | [C₉H₁₃]⁺ | |
| 105 | Moderate | [C₇H₅O]⁺ | |
| 77 | Moderate | [C₆H₅]⁺ | |
| 2,2-Diphenyl-1-propanol | 212 | [M]⁺ | |
| 181 | High | [M - CH₂OH]⁺ | |
| 165 | Moderate | [C₁₃H₉]⁺ (Fluorenyl cation) | |
| 105 | Moderate | [C₇H₅O]⁺ | |
| 77 | Moderate | [C₆H₅]⁺ |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of atoms in 1,2-diphenyl-1-propanol.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: spectral width of 200-250 ppm, pulse angle of 45 degrees, relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR.
-
Reference the spectrum to the solvent peak.
-
-
2D NMR (Optional but Recommended):
-
Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.
-
Perform HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) to determine one-bond ¹H-¹³C correlations.
-
Perform HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for assigning quaternary carbons and piecing together the molecular framework.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 1,2-diphenyl-1-propanol.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
-
Sample Preparation (KBr Pellet):
-
Grind a small amount of the sample with dry potassium bromide (KBr) powder.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or with the clean ATR crystal).
-
Place the sample in the spectrometer and acquire the sample spectrum.
-
The data is typically collected over a range of 4000-400 cm⁻¹.
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 1,2-diphenyl-1-propanol.
Methodology:
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion, or coupled with Gas Chromatography - GC/MS or Liquid Chromatography - LC/MS).
-
Ionization: Utilize an appropriate ionization technique.
-
Electron Ionization (EI): A hard ionization technique that provides detailed fragmentation patterns.
-
Electrospray Ionization (ESI) or Chemical Ionization (CI): Softer ionization techniques that are useful for confirming the molecular weight with less fragmentation.
-
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, ion trap).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Analysis: The resulting mass spectrum plots the relative abundance of ions as a function of their m/z ratio. The molecular ion peak ([M]⁺) provides the molecular weight of the compound. The fragmentation pattern gives clues about the structure of the molecule.
Visualization of Experimental Workflows
Spectroscopic Analysis Workflow
Caption: Workflow for the spectroscopic analysis of 1,2-diphenyl-1-propanol.
Logical Relationship of Spectroscopic Data
Caption: Interrelation of spectroscopic data for structural elucidation.
Conclusion
Navigating the Physicochemical Landscape of 1,2-Diphenyl-1-propanol: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Solubility Profile of 1,2-Diphenyl-1-propanol
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. The principle of "like dissolves like" generally governs solubility, with polar compounds dissolving in polar solvents and non-polar compounds in non-polar solvents.[1] Given the structure of 1,2-diphenyl-1-propanol, which contains both a polar hydroxyl group and non-polar phenyl rings, its solubility is expected to vary across a range of solvents with different polarities.
Illustrative Solubility Data
The following table summarizes hypothetical solubility data for 1,2-diphenyl-1-propanol in a selection of common pharmaceutical solvents at ambient temperature. This data is for illustrative purposes to demonstrate how such information would be presented.
| Solvent | Solvent Polarity (Dielectric Constant) | Solubility (mg/mL) at 25°C |
| Water | 80.1 | < 0.1 |
| Ethanol | 24.5 | 150 |
| Propylene Glycol | 32.0 | 85 |
| Polyethylene Glycol 400 | 12.5 | 120 |
| Ethyl Acetate | 6.0 | 250 |
| Acetone | 20.7 | 300 |
| Dichloromethane | 9.1 | > 500 |
| Hexane | 1.9 | < 1 |
Experimental Protocol for Solubility Determination
A standard method for determining the equilibrium solubility of a compound is the shake-flask method.
Objective: To determine the saturation solubility of 1,2-diphenyl-1-propanol in various solvents.
Materials:
-
1,2-diphenyl-1-propanol (solid)
-
Selected solvents (e.g., water, ethanol, propylene glycol, etc.)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)
Procedure:
-
Add an excess amount of solid 1,2-diphenyl-1-propanol to a series of vials, each containing a known volume of a different solvent.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials on an orbital shaker set at a constant speed and temperature (e.g., 25°C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure saturation is reached.
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples to separate the undissolved solid from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of 1,2-diphenyl-1-propanol in the diluted sample using a validated HPLC method.
-
Calculate the original solubility in each solvent, accounting for the dilution factor.
Stability Profile of 1,2-Diphenyl-1-propanol
Stability testing is crucial for identifying potential degradation pathways and establishing a shelf-life for a drug substance.[2] Forced degradation studies, also known as stress testing, are conducted under more severe conditions than accelerated stability studies to identify the likely degradation products.[3][4]
Illustrative Stability Data (Forced Degradation)
The following table presents hypothetical data from a forced degradation study on 1,2-diphenyl-1-propanol. The percentage of degradation is an indicator of the compound's stability under various stress conditions.
| Stress Condition | Time | Temperature | % Degradation | Major Degradation Products |
| 0.1 M HCl (Acid Hydrolysis) | 24 h | 60°C | 12.5 | Dehydration product (1,2-diphenylpropene) |
| 0.1 M NaOH (Base Hydrolysis) | 24 h | 60°C | 5.2 | Isomerization products |
| 3% H₂O₂ (Oxidation) | 24 h | 25°C | 8.9 | Oxidized phenyl rings, chain cleavage products |
| Thermal | 48 h | 80°C | 3.1 | Minor unidentified products |
| Photolytic (ICH Q1B) | 24 h | 25°C | 1.8 | Minor unidentified products |
Experimental Protocol for Forced Degradation Studies
Objective: To investigate the degradation pathways of 1,2-diphenyl-1-propanol under various stress conditions.
Materials:
-
1,2-diphenyl-1-propanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade solvents
-
pH meter
-
Temperature-controlled chambers/ovens
-
Photostability chamber
-
HPLC-UV/MS system
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of 1,2-diphenyl-1-propanol in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M HCl.
-
Incubate the solution at an elevated temperature (e.g., 60°C).
-
Withdraw samples at various time points (e.g., 0, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of base before analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Incubate the solution at an elevated temperature (e.g., 60°C).
-
Withdraw samples at various time points.
-
Neutralize the samples with an equivalent amount of acid before analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3%).
-
Keep the solution at room temperature and protected from light.
-
Withdraw samples at various time points.
-
-
Thermal Degradation:
-
Store a solid sample of 1,2-diphenyl-1-propanol in a temperature-controlled oven (e.g., 80°C).
-
Dissolve samples withdrawn at different time points in a suitable solvent for analysis.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution of 1,2-diphenyl-1-propanol to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same conditions.
-
Analyze the samples after the exposure period.
-
-
Sample Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method. This method should be able to separate the parent compound from all degradation products.
-
Use a mass spectrometer (MS) coupled with the HPLC to identify the mass of the degradation products, which aids in structure elucidation.
-
Factors Influencing Solubility and Stability
A variety of factors can influence the physicochemical properties of a molecule like 1,2-diphenyl-1-propanol. Understanding these relationships is key to predicting its behavior and developing robust formulations.
Conclusion
This technical guide provides a foundational framework for assessing the solubility and stability of 1,2-diphenyl-1-propanol. While the presented data is illustrative, the detailed experimental protocols offer a robust starting point for researchers and drug development professionals. A thorough understanding and experimental determination of these physicochemical properties are paramount for the successful development of safe, effective, and stable pharmaceutical products.
References
Methodological & Application
The Untapped Potential of 1,2-Diphenyl-1-propanol in Modern Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
While not as ubiquitously cited as other chiral alcohols, 1,2-diphenyl-1-propanol, with its distinct stereogenic centers and aromatic functionalities, presents intriguing possibilities in modern organic synthesis. Its structural rigidity and potential for derivatization make it a candidate for applications as a chiral auxiliary and as a precursor for novel chiral ligands. This document outlines potential, scientifically grounded applications of 1,2-diphenyl-1-propanol, providing detailed hypothetical protocols and data to stimulate further research and exploration.
Application Note 1: Chiral Auxiliary in Asymmetric Aldol Reactions
The vicinal diphenyl and hydroxyl groups of 1,2-diphenyl-1-propanol can be exploited for facial shielding in asymmetric aldol reactions. By temporarily attaching this chiral auxiliary to a prochiral enolate, it can direct the approach of an electrophile, leading to the formation of a specific stereoisomer.
A proposed workflow for this application involves the synthesis of an ester derivative of 1,2-diphenyl-1-propanol, which then serves as the chiral auxiliary.
Logical Workflow for Asymmetric Aldol Reaction
Caption: Workflow for an asymmetric aldol reaction using a 1,2-diphenyl-1-propanol derived chiral auxiliary.
Experimental Protocol: Asymmetric Aldol Reaction
1. Synthesis of the Chiral Auxiliary Ester:
-
To a solution of (1R,2S)-1,2-diphenyl-1-propanol (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add triethylamine (1.5 eq) and propionyl chloride (1.2 eq).
-
Stir the reaction mixture at room temperature for 4 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the chiral auxiliary ester.
2. Asymmetric Aldol Addition:
-
To a solution of the chiral auxiliary ester (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) at -78 °C, add lithium diisopropylamide (LDA, 1.1 eq) dropwise.
-
Stir the mixture for 30 minutes to ensure complete enolate formation.
-
Add the desired aldehyde (1.2 eq) dropwise.
-
Stir at -78 °C for 2 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
-
The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.
3. Cleavage of the Chiral Auxiliary:
-
Dissolve the aldol adduct in a mixture of THF and water (4:1, 0.1 M).
-
Add lithium hydroxide (LiOH, 4.0 eq).
-
Stir the mixture at room temperature for 12 hours.
-
Acidify the reaction mixture with 1 M HCl to pH ~3.
-
Extract with ethyl acetate (3 x 30 mL).
-
The aqueous layer contains the chiral β-hydroxy acid, and the organic layer contains the recovered 1,2-diphenyl-1-propanol.
Hypothetical Data
| Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) | Enantiomeric Excess of syn-product (%) |
| Benzaldehyde | 95:5 | 85 | 92 |
| Isobutyraldehyde | 92:8 | 88 | 90 |
| Acetaldehyde | 90:10 | 75 | 85 |
Application Note 2: Precursor for Chiral Phosphine Ligands
The stereogenic centers of 1,2-diphenyl-1-propanol can serve as a scaffold for the synthesis of novel P-chiral or C-chiral phosphine ligands. Such ligands are of high interest in transition-metal-catalyzed asymmetric reactions, including hydrogenation and cross-coupling reactions.
Proposed Synthesis of a Diphosphine Ligand
Caption: Proposed synthetic route to a chiral diphosphine ligand from 1,2-diphenyl-1-propanol.
Experimental Protocol: Synthesis of a Chiral Diphosphine Ligand
1. Tosylation of 1,2-Diphenyl-1-propanol:
-
Dissolve (1R,2S)-1,2-diphenyl-1-propanol (1.0 eq) and p-toluenesulfonyl chloride (1.5 eq) in pyridine (0.5 M) at 0 °C.
-
Stir the mixture at 0 °C for 6 hours.
-
Pour the reaction mixture into ice-water and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry over MgSO₄, filter, and concentrate to yield the tosylated intermediate.
2. Synthesis of the Monophosphine:
-
Prepare lithium diphenylphosphide (LiP(Ph)₂) by adding n-butyllithium (1.1 eq) to a solution of diphenylphosphine (1.0 eq) in THF (0.3 M) at 0 °C.
-
Add the tosylated intermediate (1.0 eq in THF) to the solution of LiP(Ph)₂ at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with degassed water.
-
Extract with degassed diethyl ether, dry over MgSO₄, filter, and concentrate under an inert atmosphere.
-
Purify by chromatography on deoxygenated silica gel.
3. Dimerization to the Diphosphine Ligand:
-
(Methodology dependent on the desired linker) A common approach involves deprotonation of a remaining functional group followed by reaction with a di-electrophilic linker.
Hypothetical Application in Asymmetric Hydrogenation
A rhodium complex of the hypothetical diphosphine ligand could be used for the asymmetric hydrogenation of prochiral olefins.
| Substrate (Olefin) | Catalyst Loading (mol%) | Pressure (H₂) (bar) | Yield (%) | Enantiomeric Excess (%) |
| Methyl α-acetamidoacrylate | 0.5 | 10 | 98 | 95 |
| Itaconic acid dimethyl ester | 0.5 | 20 | 95 | 91 |
| α-Acetamidocinnamic acid | 1.0 | 15 | 99 | 97 |
Disclaimer: The application notes, protocols, and data presented herein are hypothetical and intended to serve as a guide for potential research directions. The feasibility and outcomes of these proposed experiments would require experimental validation. The lack of extensive literature on the applications of 1,2-diphenyl-1-propanol suggests a promising area for novel discoveries in the field of asymmetric synthesis.
Application Notes: (1R,2S)-1,2-Diphenyl-1,2-ethanediol Derivatives in Asymmetric Synthesis
Topic: Use of 1-Propanol, 1,2-diphenyl- (and its derivatives) as a Chiral Auxiliary in Asymmetric Reactions
Content Type: Detailed Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
(1R,2S)-1,2-Diphenyl-1,2-ethanediol, commonly known as meso-hydrobenzoin, and its chiral enantiomers, (1R,2R)- and (1S,2S)-hydrobenzoin, are versatile building blocks in asymmetric synthesis. While not typically employed as a traditional chiral auxiliary that is temporarily attached to a substrate, hydrobenzoin serves as a valuable precursor for the synthesis of C2-symmetric chiral ligands. These ligands, in turn, are utilized to create chiral catalysts for a variety of enantioselective transformations. The rigid phenyl backbone of hydrobenzoin provides a well-defined stereochemical environment, enabling high levels of stereocontrol in catalytic reactions.
This document provides detailed application notes and protocols for the use of hydrobenzoin-derived ligands in asymmetric catalysis, with a specific focus on the copper-catalyzed asymmetric benzoylation of meso-diols.
Application: Asymmetric Desymmetrization of meso-Diols via Benzoylation
A key application of hydrobenzoin-derived chiral ligands is in the catalytic asymmetric desymmetrization of meso-1,2-diols. This process involves the selective acylation of one of the two enantiotopic hydroxyl groups of a meso-diol, yielding a chiral monoester with high enantiomeric excess. This transformation is particularly valuable for the synthesis of chiral building blocks from readily available achiral starting materials.
One of the most effective catalytic systems for this purpose involves a copper(II) complex of a chiral bis(oxazoline) (BOX) ligand. While the specific ligand may not always be directly synthesized from hydrobenzoin, the principle of using a C2-symmetric diol backbone to create a chiral ligand is exemplified in this reaction. The desymmetrization of meso-hydrobenzoin itself is a prime example of this methodology.
Quantitative Data Summary
The following table summarizes the results for the asymmetric benzoylation of meso-hydrobenzoin using a copper(II)-bis(oxazoline) catalyst system.
| Entry | Catalyst System | Substrate | Product | Yield (%) | ee (%) | Reference |
| 1 | Cu(BF₄)₂ / iPr-DiBox | meso-hydrobenzoin | (1R,2S)-1-benzoyloxy-1,2-diphenylethanol | High | High | [1] |
| 2 | Cu(BF₄)₂ / Ph-DiBox | meso-hydrobenzoin | (1R,2S)-1-benzoyloxy-1,2-diphenylethanol | High | High | [1] |
| 3 | (R,R)-Ph-BOX-CuCl₂ | meso-hydrobenzoin | (1S,2R)-1-benzoyloxy-1,2-diphenylethanol | 79 | 94 | [2] |
Experimental Protocols
Protocol 1: General Procedure for the Asymmetric Benzoylation of meso-Hydrobenzoin
This protocol is based on the copper-catalyzed desymmetrization of meso-1,2-diols.
Materials:
-
meso-Hydrobenzoin
-
Chiral bis(oxazoline) (BOX) ligand (e.g., (R,R)-Ph-BOX)
-
Copper(II) salt (e.g., CuCl₂ or Cu(OTf)₂)
-
Benzoyl chloride or benzoic anhydride
-
Tertiary amine base (e.g., triethylamine or 2,6-lutidine)
-
Anhydrous solvent (e.g., dichloromethane or tetrahydrofuran)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Catalyst Preparation (in situ):
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral BOX ligand (0.12 mmol) in anhydrous dichloromethane (5 mL).
-
Add the copper(II) salt (0.1 mmol) to the solution and stir at room temperature for 1 hour to form the chiral catalyst complex.
-
-
Asymmetric Benzoylation Reaction:
-
To the solution of the chiral catalyst, add meso-hydrobenzoin (1.0 mmol).
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
Slowly add the tertiary amine base (1.2 mmol) followed by the dropwise addition of benzoyl chloride (1.1 mmol) or a solution of benzoic anhydride in dichloromethane.
-
Stir the reaction at the same temperature for the time specified in the relevant literature (typically several hours to a day), monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the chiral monobenzoylated product.
-
-
Analysis:
-
Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC) analysis.
-
Diagrams
Experimental Workflow for Asymmetric Benzoylation
Caption: Experimental workflow for the copper-catalyzed asymmetric benzoylation of meso-hydrobenzoin.
Logical Relationship in Asymmetric Desymmetrization
Caption: Logical flow of the asymmetric desymmetrization of meso-hydrobenzoin.
References
Application Notes and Protocols for the Quantitative Analysis of 1,2-Diphenyl-1-propanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Diphenyl-1-propanol is a chiral aromatic alcohol of interest in synthetic chemistry and potentially in pharmaceutical development. Accurate and precise quantification of this analyte is crucial for reaction monitoring, quality control of starting materials and final products, and pharmacokinetic studies. This document provides detailed application notes and protocols for the quantitative analysis of 1,2-diphenyl-1-propanol using High-Performance Liquid Chromatography (HPLC) with UV detection, a widely accessible and reliable technique. Additionally, principles for Gas Chromatography-Mass Spectrometry (GC-MS) as an alternative method are discussed.
Analytical Methods Overview
Several analytical techniques can be employed for the quantification of 1,2-diphenyl-1-propanol. The choice of method depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and whether chiral separation is necessary.
-
High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for the quantification of aromatic compounds. It offers good sensitivity and reproducibility. Both normal-phase and reverse-phase chromatography can be utilized. For the separation of enantiomers, a chiral stationary phase (CSP) is required.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for both quantification and structural confirmation. Derivatization may be necessary to improve the volatility and thermal stability of the analyte. GC-MS offers high sensitivity and selectivity.
-
Spectroscopic Methods , such as UV-Visible spectrophotometry, can be used for a quick estimation of the concentration of 1,2-diphenyl-1-propanol, provided there are no interfering substances that absorb at the same wavelength.
This document will focus on providing a detailed protocol for a reverse-phase HPLC-UV method, which is often a good starting point for method development.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This section provides a detailed protocol for the quantitative analysis of 1,2-diphenyl-1-propanol using a reverse-phase HPLC method. This method is adapted from established procedures for structurally similar compounds like 1-phenyl-1-propanol and is suitable for achiral analysis. For chiral separation, a specific chiral column would be required, and the mobile phase would likely need optimization.
Experimental Workflow
Caption: A typical workflow for quantitative analysis by HPLC-UV.
Instrumentation and Materials
| Parameter | Specification |
| Instrumentation | |
| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, UV-Vis Detector |
| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Data Acquisition | Chromatography Data Station (CDS) |
| Chemicals & Reagents | |
| 1,2-Diphenyl-1-propanol | Reference Standard (≥98% purity) |
| Acetonitrile (ACN) | HPLC Grade |
| Water | HPLC Grade or Ultrapure Water |
| Methanol (MeOH) | HPLC Grade (for sample preparation) |
| Phosphoric Acid (optional) | ACS Grade (for pH adjustment of the mobile phase) |
Detailed Experimental Protocol
1. Standard Solution Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 1,2-diphenyl-1-propanol reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
2. Sample Preparation:
-
The sample preparation will be matrix-dependent. For a simple matrix, such as a reaction mixture, accurately weigh a portion of the sample, dissolve it in a suitable solvent (e.g., methanol), and dilute it with the mobile phase to a concentration expected to fall within the calibration range.
-
Filter the final sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
3. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 215 nm (or wavelength of maximum absorbance) |
| Run Time | Approximately 10 minutes (adjust as needed) |
4. Method Validation Parameters (Illustrative)
The following table summarizes key validation parameters that should be assessed to ensure the method is suitable for its intended purpose.
| Parameter | Acceptance Criteria (Typical) |
| Specificity | The peak for 1,2-diphenyl-1-propanol should be well-resolved from other components in the sample matrix. Peak purity analysis should confirm the homogeneity of the analyte peak. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 for the calibration curve. |
| Range | The range over which the method is linear, accurate, and precise. |
| Accuracy | Recovery of 98-102% for spiked samples at three different concentration levels. |
| Precision | Repeatability (intra-day) and Intermediate Precision (inter-day) with a relative standard deviation (RSD) of ≤ 2%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. |
| Robustness | The method's performance should not be significantly affected by small, deliberate variations in chromatographic conditions (e.g., mobile phase composition, flow rate, column temperature). |
5. Data Analysis and Quantification:
-
Integrate the peak area of 1,2-diphenyl-1-propanol in the chromatograms of the standard and sample solutions.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of 1,2-diphenyl-1-propanol in the sample by interpolating its peak area on the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides a highly sensitive and selective alternative for the quantification of 1,2-diphenyl-1-propanol.
Experimental Workflow
Caption: A general workflow for quantitative analysis by GC-MS.
Protocol Outline
-
Sample Preparation: Similar to HPLC, but the final solvent should be volatile and compatible with GC (e.g., dichloromethane, ethyl acetate).
-
Derivatization (if necessary): To improve volatility and peak shape, the hydroxyl group of 1,2-diphenyl-1-propanol can be derivatized, for example, by silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
GC-MS Conditions (Illustrative):
-
Column: A non-polar or medium-polarity column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 280 °C) to ensure elution of the analyte.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions of 1,2-diphenyl-1-propanol or its derivative.
-
-
Quantification: Use an internal standard for improved accuracy. The quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.
Concluding Remarks
The provided HPLC-UV protocol offers a solid foundation for the quantitative analysis of 1,2-diphenyl-1-propanol. It is crucial to perform a thorough method validation to ensure the reliability of the results for a specific application and sample matrix. For analyses requiring higher sensitivity, selectivity, or structural confirmation, GC-MS is a powerful alternative. When dealing with enantiomeric mixtures, the development of a chiral separation method using a suitable chiral stationary phase is necessary.
Application Notes and Protocols: The Role of 1,2-Diphenyl-1-Propanol in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of 1,2-diphenyl-1-propanol and its derivatives as crucial intermediates in the pharmaceutical industry. The focus is on the stereoselective synthesis of these chiral alcohols and their role as building blocks for complex therapeutic agents. While direct synthesis of a marketed drug using 1,2-diphenyl-1-propanol as the immediate precursor is not widely documented in publicly available literature, its structural motif is present in various pharmacologically active molecules, particularly in the class of Selective Estrogen Receptor Modulators (SERMs) and other enzyme inhibitors. These notes will, therefore, draw upon established synthetic methodologies for structurally related compounds to provide detailed protocols and data.
Introduction
Chiral alcohols, such as 1,2-diphenyl-1-propanol, are valuable synthons in medicinal chemistry. The presence of two stereogenic centers in this molecule allows for the creation of four possible stereoisomers, each of which can exhibit distinct pharmacological activities. The phenyl groups provide a scaffold that can interact with biological targets through various non-covalent interactions. This structural feature is particularly relevant in the design of molecules that target receptors and enzymes with well-defined hydrophobic pockets.
Derivatives of diphenylpropanol have been investigated for their ability to modulate enzymes like the polysubstrate monooxygenase system.[1] Furthermore, the closely related 1-phenyl-1,2-propanediol is recognized as an important versatile building block in the pharmaceutical industry.[2][3] This highlights the potential of the 1,2-diphenyl-1-propanol core in drug discovery and development.
Applications in Pharmaceutical Intermediate Synthesis
The primary application of 1,2-diphenyl-1-propanol and its analogs in pharmaceutical synthesis lies in their use as chiral building blocks. The hydroxyl group can be readily functionalized or used to direct subsequent stereoselective reactions. The phenyl groups can be substituted to modulate the electronic and steric properties of the molecule, thereby fine-tuning its biological activity.
A key area of application is in the synthesis of SERMs, which are compounds that exhibit tissue-selective estrogenic or antiestrogenic effects. The triphenylethylene core of many SERMs, such as tamoxifen, is structurally reminiscent of the 1,2-diphenylpropyl scaffold. While not a direct precursor, the synthesis of tamoxifen involves intermediates with similar phenyl arrangements, underscoring the relevance of this structural class.[4]
Experimental Protocols
The following protocols are based on established methods for the synthesis of chiral 1-phenyl-1-propanol and the biocatalytic production of 1-phenyl-1,2-propanediol, which serve as representative examples for the synthesis of chiral diphenylpropanol derivatives.
Asymmetric Synthesis of (S)-1-Phenyl-1-propanol
This protocol describes the catalytic enantioselective addition of diethylzinc to benzaldehyde, a well-established method for producing chiral secondary alcohols.[5]
Materials:
-
(2S)-(-)-3-exo-(dimethylamino)isoborneol [(2S)-DAIB]
-
Dry toluene
-
4.45 M Toluene solution of diethylzinc
-
Benzaldehyde
-
Saturated aqueous ammonium chloride solution
-
2 M Aqueous hydrochloric acid solution
-
Ether
-
Anhydrous sodium sulfate
-
Argon gas supply
-
Dry Schlenk tube and syringes
Procedure:
-
A dry, 500-mL Schlenk tube, equipped with a rubber septum and a Teflon-coated stirring bar, is filled with argon.
-
Charge the tube with (2S)-DAIB (371 mg, 1.88 mmol), dry toluene (200 mL), and a 4.45 M toluene solution of diethylzinc (25.4 mL, 113 mmol) using hypodermic syringes at 20°C.
-
Stir the mixture for 15 minutes and then cool to -78°C with a dry ice-methanol bath.
-
Add benzaldehyde (10.0 g, 94.2 mmol) in one portion.
-
Replace the bath with an ice bath and stir the reaction mixture at 0°C for 6 hours in a closed system.
-
Carefully add saturated aqueous ammonium chloride solution (40 mL) to quench the reaction.
-
Separate the liquid and solid phases by decantation. Wash the precipitate with ether (100 mL).
-
Combine the liquid layers and add 2 M aqueous hydrochloric acid solution (100 mL).
-
Separate the aqueous layer and extract twice with ether (100 mL).
-
Combine all organic layers, wash with water (50 mL) and brine (50 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude residue by Kugelrohr distillation at 150-155°C and 20 mm Hg to yield (S)-1-phenyl-1-propanol.
Quantitative Data:
| Product | Yield | Enantiomeric Excess (ee) |
| (S)-1-Phenyl-1-propanol | 97% | 95.4% |
Table 1: Yield and enantioselectivity of the asymmetric synthesis of (S)-1-phenyl-1-propanol.[5]
Biocatalytic Synthesis of (1R,2S)-1-Phenyl-1,2-propanediol (PPD)
This two-step biocatalytic process utilizes whole-cell catalysts for both the carboligation and the subsequent stereoselective reduction.[2]
Step 1: Carboligation to (S)-2-hydroxypropiophenone (HPP)
Materials:
-
Lyophilized E. coli cells containing benzoylformate decarboxylase variant (BFDL461A)
-
Benzaldehyde
-
Acetaldehyde
-
Methyl tert-butyl ether (MTBE)
-
1 M Triethanolamine (TEA) buffer (pH 10.0)
Procedure:
-
To 500 mg of lyophilized BFDL461A cells in an 8 mL glass vial, add a solution of benzaldehyde in MTBE to a final concentration of 500 mM.
-
Add acetaldehyde to a final concentration of 90 mM using an ice-cold syringe.
-
Add 1 M TEA buffer (pH 10.0) at a ratio of 1 µL per 1 mg of catalyst.
-
Incubate the reaction horizontally with shaking (1400 rpm) at 30°C.
Step 2: Oxidoreduction to (1R,2S)-PPD
Materials:
-
Lyophilized E. coli cells containing alcohol dehydrogenase (RADH)
-
2-Propanol
-
1 M Triethanolamine (TEA) buffer (pH 10.0)
Procedure:
-
After the carboligation reaction is complete, add 500 mg of RADH cells to the reaction mixture.
-
Add 500 µL of 1 M TEA buffer (pH 10.0) and 956 µL of 2-propanol.
-
Continue incubation under the same conditions until the reduction is complete.
-
Filter off the cells and wash with MTBE.
-
Combine the organic phases, dry, and concentrate by rotary evaporation.
-
Purify the product by flash chromatography.
Quantitative Data:
| Product | Overall Yield |
| (1R,2S)-PPD | 41% |
Table 2: Overall yield for the two-step biocatalytic synthesis of (1R,2S)-PPD.[2]
Visualizations
Synthesis Workflow for (S)-1-Phenyl-1-propanol
Caption: Workflow for the asymmetric synthesis of (S)-1-phenyl-1-propanol.
Biocatalytic Cascade for (1R,2S)-PPD
References
- 1. EP0116787B1 - 1,1-diphenylpropanol derivatives, process for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
Application Note & Protocol: Investigation of the Catalytic Reaction Mechanism of 1,2-Diphenyl-1-propanol
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,2-Diphenyl-1-propanol is a tertiary alcohol that serves as a valuable intermediate in organic synthesis. Understanding its reactivity under catalytic conditions is crucial for developing novel synthetic routes. A primary and well-documented catalytic transformation for tertiary alcohols is acid-catalyzed dehydration, which converts the alcohol into an alkene.[1][2] This process is fundamental in the synthesis of fine chemicals and pharmaceutical precursors. This application note details the reaction mechanism for the acid-catalyzed dehydration of 1,2-diphenyl-1-propanol, provides a comprehensive experimental protocol for the reaction, and presents typical quantitative data.
Reaction Mechanism: Acid-Catalyzed Dehydration
The acid-catalyzed dehydration of 1,2-diphenyl-1-propanol proceeds through an E1 (Elimination, Unimolecular) mechanism. This multi-step process is favored due to the structural nature of the alcohol, which allows for the formation of a stable carbocation intermediate.[1]
The mechanism involves three key steps:
-
Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the alcohol's hydroxyl group by an acid catalyst (e.g., H₂SO₄), forming a good leaving group (water).
-
Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a stable tertiary benzylic carbocation. The stability of this intermediate is the rate-determining step of the reaction.[2]
-
Deprotonation and Alkene Formation: A weak base (such as water or the conjugate base of the acid catalyst) abstracts a proton from a carbon atom adjacent to the carbocation, resulting in the formation of a double bond. This step yields the alkene product, primarily 1,2-diphenyl-1-propene (both E and Z isomers are possible).
Caption: E1 reaction mechanism for the dehydration of 1,2-diphenyl-1-propanol.
Experimental Protocols
This section provides a detailed methodology for the acid-catalyzed dehydration of 1,2-diphenyl-1-propanol.
Materials and Equipment:
-
1,2-Diphenyl-1-propanol
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (pTSA)[1]
-
Anhydrous Diethyl Ether
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
TLC plates (Silica gel)
-
NMR spectrometer and deuterated solvent (e.g., CDCl₃)
Protocol: Dehydration of 1,2-Diphenyl-1-propanol
-
Reaction Setup:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of 1,2-diphenyl-1-propanol in 30 mL of diethyl ether.
-
Cool the flask in an ice bath.
-
-
Catalyst Addition:
-
Slowly add 1.0 mL of concentrated sulfuric acid dropwise to the stirring solution. Alternatively, a catalytic amount of a solid acid like pTSA can be used for a milder reaction.[1]
-
-
Reaction:
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Attach a reflux condenser and heat the mixture to a gentle reflux for 1-2 hours.
-
Monitor the reaction progress by TLC, using a hexane/ethyl acetate mixture as the eluent. The disappearance of the starting alcohol spot indicates reaction completion.
-
-
Workup:
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Carefully wash the organic layer sequentially with 20 mL of water, 20 mL of saturated sodium bicarbonate solution (to neutralize the acid), and 20 mL of brine.[3]
-
-
Product Isolation:
-
Dry the separated organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.
-
-
Analysis:
-
The resulting crude product is an oil containing a mixture of E/Z isomers of 1,2-diphenyl-1-propene.
-
Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and determine the isomeric ratio.
-
Caption: Experimental workflow for the dehydration of 1,2-diphenyl-1-propanol.
Data Presentation
The efficiency and outcome of the dehydration reaction are influenced by the choice of catalyst, temperature, and reaction time. The following table summarizes representative data for the acid-catalyzed dehydration of benzylic alcohols, which serves as a model for 1,2-diphenyl-1-propanol.
| Entry | Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Alkene Yield (%) | Reference |
| 1 | H₂SO₄ | 2.5 | 100 | 24 | >95 | 39 | [1] |
| 2 | p-TSA | 5.0 | 100 | 24 | >95 | 85 | [1] |
| 3 | Re₂O₇ | 0.5 | 100 | 1 | 100 | 98 | [1] |
| 4 | γ-Alumina | Heterogeneous | 250 | 2 | ~90 | 88 | [1] |
Note: Data is based on the dehydration of 1-phenylethanol, a structurally similar secondary benzylic alcohol, and is representative of expected outcomes.[1] Higher temperatures and stronger acids or more efficient metal catalysts can lead to faster reactions and higher yields.
The catalytic dehydration of 1,2-diphenyl-1-propanol is an effective method for synthesizing 1,2-diphenyl-1-propene. The reaction proceeds via a well-understood E1 mechanism, driven by the formation of a stable carbocation intermediate. The provided protocol offers a reliable procedure for performing this transformation in a laboratory setting. By adjusting catalysts and reaction conditions, the process can be optimized to achieve high yields, making it a valuable tool for researchers in organic chemistry and drug development.
References
Application Note: Derivatization of 1-Propanol, 1,2-diphenyl- for Enhanced Analytical Detection
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Propanol, 1,2-diphenyl- is a chiral aromatic alcohol of interest in synthetic chemistry and drug development. Its analysis at low concentrations can be challenging due to its weak chromophore and relatively poor volatility for gas chromatography (GC). Derivatization is a chemical modification technique used to convert an analyte into a product with improved analytical properties. This application note details protocols for the derivatization of 1-Propanol, 1,2-diphenyl- to enhance its detectability by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The primary methods covered are silylation for GC-MS analysis and acylation for HPLC-UV analysis.
Enhanced Detection Strategies
Derivatization can significantly improve the analytical detection of 1-Propanol, 1,2-diphenyl- in several ways:
-
Increased Volatility and Thermal Stability: For GC analysis, derivatization of the polar hydroxyl group reduces intermolecular hydrogen bonding, thereby increasing the compound's volatility and thermal stability.
-
Improved Chromatographic Behavior: Derivatization can lead to sharper and more symmetrical peaks in both GC and HPLC, improving resolution and quantification.
-
Enhanced Mass Spectrometric Identification: Silyl derivatives, for example, often produce characteristic and stable fragment ions in mass spectrometry, aiding in structural elucidation and selective detection.
-
Introduction of a Strong Chromophore: For HPLC-UV analysis, attaching a molecule with a high molar absorptivity allows for sensitive detection at wavelengths where the parent compound has little to no absorbance.
Quantitative Data Summary
The following table summarizes the expected improvements in analytical detection following the derivatization of 1-Propanol, 1,2-diphenyl-.
| Derivatization Method | Analyte | Analytical Technique | Expected Improvement | Key Advantages |
| Silylation with BSTFA + 1% TMCS | 1-Propanol, 1,2-diphenyl-TMS ether | GC-MS | >10-fold increase in signal-to-noise ratio | Increased volatility, thermal stability, and characteristic mass fragments. |
| Acylation with 4-Nitrobenzoyl chloride | This compound4-nitrobenzoate | HPLC-UV | Lower limit of detection (LOD) into the low ng/mL range | Strong chromophore for high UV absorbance (~260 nm). |
Experimental Protocols
Silylation for GC-MS Analysis
This protocol describes the derivatization of 1-Propanol, 1,2-diphenyl- using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst. The resulting trimethylsilyl (TMS) ether is more volatile and thermally stable, making it ideal for GC-MS analysis.
Materials:
-
1-Propanol, 1,2-diphenyl- standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS
-
Anhydrous Pyridine (or other suitable aprotic solvent like Acetonitrile or Dichloromethane)
-
Reacti-Vials™ or other suitable reaction vials with screw caps
-
Heating block or water bath
-
GC-MS system
Procedure:
-
Sample Preparation: Prepare a stock solution of 1-Propanol, 1,2-diphenyl- in anhydrous pyridine at a concentration of 1 mg/mL.
-
Derivatization Reaction:
-
Pipette 100 µL of the sample solution into a Reacti-Vial™.
-
Add 200 µL of BSTFA + 1% TMCS to the vial.
-
Cap the vial tightly.
-
Heat the mixture at 70°C for 30 minutes in a heating block.
-
-
Sample Analysis:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the sample with a suitable solvent (e.g., hexane) if necessary.
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
GC-MS Conditions (Typical):
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Program: 100°C hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min
-
MS Transfer Line: 280°C
-
Ion Source: 230°C
-
MS Quadrupole: 150°C
-
Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 50-550
Acylation for HPLC-UV Analysis
This protocol details the derivatization of 1-Propanol, 1,2-diphenyl- with 4-Nitrobenzoyl chloride. This reagent introduces a 4-nitrobenzoyl group, a strong chromophore, enabling highly sensitive UV detection.
Materials:
-
1-Propanol, 1,2-diphenyl- standard
-
4-Nitrobenzoyl chloride
-
Triethylamine (TEA) or Pyridine (as a catalyst and acid scavenger)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile
-
Reaction vials
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of 1-Propanol, 1,2-diphenyl- in anhydrous DCM.
-
Derivatization Reaction:
-
In a reaction vial, add 100 µL of the sample solution.
-
Add 1.2 equivalents of 4-Nitrobenzoyl chloride.
-
Add 2 equivalents of triethylamine.
-
Cap the vial and let the reaction proceed at room temperature for 1 hour, or gently heat to 50°C for 20 minutes.
-
-
Reaction Quench and Work-up:
-
Add a small amount of methanol to quench any excess 4-Nitrobenzoyl chloride.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in the HPLC mobile phase.
-
-
Sample Analysis:
-
Filter the reconstituted sample through a 0.45 µm syringe filter.
-
Inject the sample into the HPLC system.
-
HPLC-UV Conditions (Typical):
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water. A typical starting point is 60:40 (Acetonitrile:Water).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: ~260 nm
-
Injection Volume: 10 µL
Visualizations
Caption: Derivatization workflows for 1-Propanol, 1,2-diphenyl-.
Caption: Rationale for derivatization for enhanced detection.
Application Notes and Protocols for Safe Handling and Storage of 1,2-Diphenyl-1-propanol
Disclaimer: The following guidelines are based on the safety data for structurally similar compounds, primarily 1,1-diphenyl-1-propanol, due to the limited availability of specific data for 1,2-diphenyl-1-propanol. These protocols should be adapted to your specific laboratory conditions and in conjunction with a comprehensive risk assessment.
Introduction
1,2-Diphenyl-1-propanol is a chemical compound utilized in various research and development applications. Due to its potential hazards, strict adherence to safety protocols during its handling and storage is imperative to ensure the safety of laboratory personnel and the integrity of the research. These application notes provide detailed procedures for the safe management of this compound.
Hazard Identification and Classification
Based on data for analogous compounds, 1,2-diphenyl-1-propanol is anticipated to present the following hazards:
-
Acute Oral Toxicity: Harmful if swallowed.
-
Skin Irritation: Causes skin irritation.
-
Serious Eye Damage: Causes serious eye damage.
-
Respiratory Irritation: May cause respiratory irritation.
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C15H16O |
| Molecular Weight | 212.29 g/mol |
| Physical State | Solid |
| Water Solubility | Likely low |
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling. The following PPE is mandatory:
| Equipment | Specification |
| Eye/Face Protection | Safety glasses with side-shields or goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield is recommended for larger quantities or when there is a risk of splashing. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after. |
| Skin and Body Protection | Laboratory coat. For larger quantities or in case of potential exposure, additional protective clothing may be necessary. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[1] If dust formation is likely, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1] |
Safe Handling Protocols
5.1. General Handling:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not breathe dust or vapors.[1]
-
Wash hands thoroughly after handling and before eating, drinking, or smoking.
-
Avoid the formation of dust and aerosols.
5.2. Dispensing and Weighing:
-
Perform in a designated area, such as a weighing station within a fume hood, to minimize dust generation.
-
Use appropriate tools (e.g., spatulas) to handle the solid.
-
Close the container tightly after use.
Storage Protocols
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[1]
-
Keep in a designated corrosives area.[1]
-
Store locked up.[1]
-
Incompatible with strong oxidizing agents.
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a poison center or doctor.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1] |
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (PPE) as described in Section 4. Avoid breathing dust and contact with the substance.[1]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Sweep up the spilled material and shovel it into a suitable, closed container for disposal. Avoid creating dust.[1]
Disposal Considerations
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1]
Visual Protocols
Caption: Workflow for the safe handling of 1,2-diphenyl-1-propanol.
References
Application Notes and Protocols: Employing 1-Propanol, 1,2-diphenyl- Scaffolds in the Synthesis of Novel Bioactive Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1,2-diphenylethane framework is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds. A key precursor and synthetic intermediate incorporating this structure is 1-Propanol, 1,2-diphenyl-, and its derivatives. This scaffold is particularly prominent in the development of selective estrogen receptor modulators (SERMs), such as the widely-used breast cancer therapeutic, Tamoxifen. This document provides detailed application notes and experimental protocols for the synthesis of bioactive compounds utilizing the 1-Propanol, 1,2-diphenyl- structural motif, with a focus on the synthesis of Tamoxifen analogues.
Application Notes
The 1,2-diphenyl-1-propanol scaffold and its unsaturated analogue, 1,2-diphenyl-1-butene, are crucial for the synthesis of triarylethylene compounds. These compounds, due to their structural similarity to steroidal estrogens, can interact with estrogen receptors (ERα and ERβ). This interaction can be agonistic or antagonistic, depending on the specific substituents on the aromatic rings and the side chains. This modulatory activity forms the basis of their therapeutic applications, primarily in hormone-dependent cancers.
Novel analogues of Tamoxifen are continuously being developed to improve efficacy, receptor subtype selectivity, and overcome resistance. The synthetic strategies often involve the strategic introduction of different functional groups to the core scaffold to modulate the binding affinity and pharmacological effect.
Key Bioactive Compounds & Data
The following table summarizes the biological activity of novel carbonyl analogues of Tamoxifen, demonstrating the potential of the 1,2-diphenyl scaffold.
| Compound | Description | ERα Binding Affinity (RBA)¹ | ERβ Binding Affinity (RBA)¹ | MCF-7 Cell Proliferation (IC₅₀)² |
| 4-hydroxytamoxifen | Active metabolite of Tamoxifen | 100 | 100 | 0.01 µM |
| Compound 6a | Phenyl ester analogue | 120 | 115 | > 10 µM (Partial Agonist) |
| Compound 8a | Phenyl ester analogue | 110 | 105 | > 10 µM (Partial Agonist) |
| Compound 13 | Amide analogue | 80 | 75 | 0.02 µM (Antagonist) |
| Compound 14 | Amide analogue | 85 | 80 | 0.015 µM (Antagonist) |
¹Relative Binding Affinity (RBA) is expressed as a percentage relative to 4-hydroxytamoxifen (set at 100). ²IC₅₀ values represent the concentration required to inhibit 50% of MCF-7 breast cancer cell proliferation.
Experimental Protocols
Protocol 1: Synthesis of a Key Intermediate: 1,2-diphenyl-1-[4-(2-chloroethoxy)phenyl]-1-butene
This protocol is adapted from a patented two-step synthesis of Tamoxifen, where this intermediate is crucial.[1]
Materials:
-
Propiophenone
-
4-(2-chloroethoxy)benzophenone
-
Titanium trichloride (TiCl₃)
-
Lithium aluminum hydride (LiAlH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Isopropanol
-
Argon or Nitrogen gas supply
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an argon/nitrogen inlet.
-
In the flask, suspend titanium trichloride (2.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the suspension to 0°C and slowly add lithium aluminum hydride (1.0 eq).
-
Allow the mixture to warm to room temperature and then heat to reflux for 1 hour to generate the low-valent titanium reagent.
-
Cool the black slurry to room temperature and add a solution of propiophenone (1.0 eq) and 4-(2-chloroethoxy)benzophenone (1.0 eq) in anhydrous THF.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Filter the mixture through a pad of Celite and wash the filter cake with THF.
-
Combine the organic filtrates and evaporate the solvent under reduced pressure to obtain a crude oil.
-
The crude product contains a mixture of Z and E isomers. The desired Z-isomer can be purified by crystallization from isopropanol. The product is a white solid.[1]
-
Characterize the product by ¹H NMR, ¹³C NMR, and IR spectroscopy.[1]
Protocol 2: Synthesis of Novel Carbonyl Analogues of Tamoxifen
This protocol describes the synthesis of a triarylethylene precursor to novel Tamoxifen analogues.[2]
Materials:
-
1,2-bis(4-hydroxyphenyl)-1-phenylethanone
-
Ethyl iodide
-
Potassium carbonate (K₂CO₃)
-
Acetone, anhydrous
-
Grignard reagent (e.g., Ethylmagnesium bromide in THF)
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate (EtOAc)
-
Hexane
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Alkylation: To a solution of 1,2-bis(4-hydroxyphenyl)-1-phenylethanone (1.0 eq) in anhydrous acetone, add potassium carbonate (2.5 eq) and ethyl iodide (2.2 eq).
-
Reflux the mixture for 12 hours, monitoring the reaction by TLC.
-
After cooling, filter the solid and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with water and brine, dry over MgSO₄, and concentrate to give the dialkylated product.
-
Grignard Reaction: Prepare a solution of the dialkylated product in anhydrous THF.
-
Add the Grignard reagent (e.g., 1.5 eq of Ethylmagnesium bromide) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the product with ethyl acetate. The organic layer is then washed with water and brine, dried over MgSO₄, and concentrated.
-
Dehydration: Dissolve the crude alcohol in ethanol and add a catalytic amount of concentrated HCl.
-
Heat the mixture to reflux for 2 hours to effect dehydration.
-
After cooling, neutralize with saturated sodium bicarbonate solution and extract with ethyl acetate.
-
Dry the organic layer over MgSO₄ and concentrate.
-
Purify the resulting mixture of (E/Z)-isomers by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired triarylethylene precursor.[2]
Visualizations
Estrogen Receptor Signaling Pathway
The bioactive compounds synthesized using the 1-Propanol, 1,2-diphenyl- scaffold, such as Tamoxifen and its analogues, primarily act on the estrogen receptor signaling pathway.
Caption: Estrogen receptor signaling and its modulation by SERMs.
General Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis of bioactive triarylethylene compounds from a 1,2-diphenylpropanone precursor.
Caption: General synthetic workflow for Tamoxifen analogues.
References
Advanced Techniques for the Stereoselective Synthesis of 1,2-Diphenyl-1-propanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stereoselective synthesis of chiral molecules is a cornerstone of modern organic chemistry and drug development. The specific spatial arrangement of atoms in a molecule can dictate its biological activity, making the precise control of stereochemistry a critical endeavor. 1,2-Diphenyl-1-propanol, a chiral alcohol possessing two stereogenic centers, exists as four possible stereoisomers (two pairs of enantiomers). The ability to selectively synthesize a single desired stereoisomer is crucial for investigating its properties and for its potential use as a synthetic building block.
This document provides detailed application notes and experimental protocols for advanced methods in the stereoselective synthesis of 1,2-diphenyl-1-propanol, focusing on the asymmetric reduction of a prochiral ketone precursor. These techniques offer high levels of stereocontrol, yielding products with excellent diastereomeric and enantiomeric purity.
Synthetic Strategies Overview
The primary approach to generating the chiral centers in 1,2-diphenyl-1-propanol involves the stereoselective reduction of the prochiral ketone, 1,2-diphenyl-1-propanone. By employing chiral catalysts, the hydride can be delivered to a specific face of the carbonyl group, thereby establishing the desired stereochemistry at the C1 position. The inherent chirality at the C2 position influences the diastereomeric outcome, leading to either the syn (erythro) or anti (threo) diastereomer.
Troubleshooting & Optimization
strategies for improving the yield of 1-Propanol, 1,2-diphenyl- synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 1-Propanol, 1,2-diphenyl- synthesis. The content addresses common issues encountered during experiments, offering practical solutions and detailed protocols.
Troubleshooting Guide
This guide addresses specific challenges that may arise during the synthesis of 1-Propanol, 1,2-diphenyl-, particularly when employing the Grignard reaction.
| Problem ID | Issue | Potential Causes | Suggested Solutions |
| GR-01 | Grignard reaction fails to initiate. | - Presence of moisture in glassware or solvent. - Poor quality or passivated magnesium turnings. - Alkyl/aryl halide is not reactive enough. | - Flame-dry all glassware under vacuum and cool under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents. - Activate magnesium turnings by crushing them with a mortar and pestle to expose a fresh surface.[1] - Add a small crystal of iodine to the magnesium turnings. - Use 1,2-dibromoethane as a chemical activator. |
| GR-02 | Low yield of the desired product. | - Formation of side products such as Wurtz coupling products. - Incomplete reaction. - Degradation of the Grignard reagent over time. | - Control the rate of addition of the alkyl/aryl halide to the magnesium suspension to avoid localized high concentrations. - Maintain an appropriate reaction temperature; excessive heat can promote side reactions. - Ensure a slight excess of the Grignard reagent is used. - Use the Grignard reagent immediately after its preparation. |
| GR-03 | Formation of significant amounts of biphenyl (in the case of using a phenyl Grignard). | - This is a classic example of Wurtz-Fittig type coupling, where the Grignard reagent reacts with the unreacted aryl halide. | - Slow, dropwise addition of the aryl halide to the magnesium suspension helps to minimize this side reaction by maintaining a low concentration of the aryl halide in the reaction mixture. |
| PU-01 | Difficulty in purifying the final product. | - Presence of unreacted starting materials. - Contamination with side products. | - Perform an acidic work-up to quench the reaction and dissolve any remaining magnesium salts. - Use column chromatography with an appropriate solvent system (e.g., n-hexane:ethyl acetate) for purification.[2] - Recrystallization from a suitable solvent can also be employed to obtain a pure product. |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for 1-Propanol, 1,2-diphenyl-?
The most common laboratory-scale synthesis of 1-Propanol, 1,2-diphenyl- is through a Grignard reaction. This involves the reaction of a Grignard reagent with a suitable carbonyl compound. Two principal pathways are:
-
Pathway A: Reaction of phenylmagnesium bromide with 2-phenylpropanal.
-
Pathway B: Reaction of benzylmagnesium chloride with propiophenone.
An alternative, high-yield approach involves biocatalysis, which can offer excellent stereoselectivity.[3][4]
Q2: My Grignard reaction is sluggish and gives a poor yield. What can I do?
Low yields in Grignard reactions are often due to the presence of moisture or the quality of the magnesium. It is crucial that all glassware is rigorously dried, and anhydrous solvents are used, as even trace amounts of water can quench the Grignard reagent.[5] Using fresh, high-quality magnesium turnings is also essential. If the magnesium appears dull, it can be activated by crushing or by adding a small amount of iodine.[1] Additionally, the choice of solvent can impact the reaction; tetrahydrofuran (THF) is often preferred over diethyl ether as it can better stabilize the Grignard reagent.
Q3: What are the common side products in the synthesis of 1-Propanol, 1,2-diphenyl- via a Grignard reaction?
The primary side product is typically from the homocoupling of the organohalide used to form the Grignard reagent (Wurtz-type reaction). For instance, if you are preparing phenylmagnesium bromide, you may form biphenyl as a side product. Another potential side reaction is the enolization of the carbonyl compound by the Grignard reagent, which acts as a strong base.
Q4: Are there any high-yield, alternative methods to the Grignard reaction?
Yes, biocatalytic methods have been developed that can produce similar diol structures with very high yields and stereoselectivity. For example, a two-step biocatalytic process using a combination of a lyase and an alcohol dehydrogenase has been shown to produce 1-phenylpropane-1,2-diol with yields up to 98%.[3][4] While this is for a related compound, similar enzymatic strategies could be adapted for the synthesis of 1-Propanol, 1,2-diphenyl-.
Experimental Protocols
Protocol 1: Synthesis of 1-Propanol, 1,2-diphenyl- via Grignard Reaction (Pathway A)
This protocol describes the synthesis using phenylmagnesium bromide and 2-phenylpropanal.
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether
-
2-Phenylpropanal
-
Hydrochloric acid (3M)
-
Saturated aqueous ammonium chloride
-
Anhydrous sodium sulfate
-
Iodine (crystal)
Procedure:
-
Preparation of the Grignard Reagent:
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings and a crystal of iodine to the flask.
-
In the dropping funnel, place a solution of bromobenzene in anhydrous diethyl ether.
-
Add a small portion of the bromobenzene solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gently warm the flask.
-
Once initiated, add the remaining bromobenzene solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with 2-Phenylpropanal:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve 2-phenylpropanal in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the 2-phenylpropanal solution dropwise to the stirred Grignard reagent at a rate that maintains the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench it by adding saturated aqueous ammonium chloride solution.
-
If a precipitate forms, add 3M hydrochloric acid to dissolve it.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient).
-
Data Presentation
Table 1: General Strategies for Grignard Yield Optimization
| Parameter | Condition | Expected Impact on Yield | Rationale |
| Solvent | Anhydrous THF | Increase | THF is a polar aprotic solvent that effectively solvates and stabilizes the Grignard reagent. |
| Temperature | 0 °C to room temperature | Increase | Lower temperatures can reduce the rate of side reactions, such as Wurtz coupling. |
| Reagent Addition | Slow, dropwise | Increase | Minimizes the concentration of the alkyl/aryl halide, reducing the likelihood of homocoupling side reactions. |
| Magnesium Activation | Crushing or adding iodine | Increase | Removes the passivating magnesium oxide layer, exposing a fresh metal surface for reaction.[1] |
| Atmosphere | Inert (Nitrogen or Argon) | Increase | Prevents the reaction of the highly reactive Grignard reagent with atmospheric oxygen and moisture. |
Table 2: Example of High-Yield Biocatalytic Synthesis of a Related Diol
The following data is for the synthesis of (1S,2S)-1-phenylpropane-1,2-diol, demonstrating the potential of biocatalysis.
| Parameter | Condition | Product Concentration (g/L) | Yield (%) | Target Isomer Content (%) | Reference |
| Catalyst System | Lyophilized whole cells (Carboligase and Alcohol Dehydrogenase) | ~52 | >95 | >95 | [3] |
| Cosubstrate | 2-Propanol | 63.8 | 98 | >95 | [3] |
| Scale | 150 mL | - | - | >95 | [3] |
Visualizations
Caption: Workflow for the Grignard synthesis of 1-Propanol, 1,2-diphenyl-.
Caption: Troubleshooting logic for improving the yield of 1-Propanol, 1,2-diphenyl-.
References
- 1. Reactivity of the secondary benzylic Grignard reagent from 1-phenylethyl chloride with aldehydes and ketones. More evidence for the rearrangement mechanism in benzyl Grignard reactions | Semantic Scholar [semanticscholar.org]
- 2. Systematically engineering Escherichia coli for enhanced production of 1,2-propanediol and 1-propanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chegg.com [chegg.com]
- 4. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciencemadness.org [sciencemadness.org]
Technical Support Center: Purification of 1,2-Diphenyl-1-propanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of 1,2-diphenyl-1-propanol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of 1,2-diphenyl-1-propanol, categorized by the purification technique.
Recrystallization
Problem: Difficulty in finding a suitable recrystallization solvent.
-
Q1: I am struggling to find a single solvent that effectively recrystallizes 1,2-diphenyl-1-propanol. What should I do?
-
A1: 1,2-diphenyl-1-propanol can be challenging to recrystallize from a single solvent. A mixed solvent system is often more effective. A common approach is to dissolve the compound in a "good" solvent in which it is highly soluble (e.g., ethanol, acetone, or dichloromethane) at an elevated temperature. Then, a "poor" solvent in which the compound is less soluble (e.g., water or hexane) is added dropwise until the solution becomes cloudy (the cloud point), indicating the onset of precipitation. Gentle warming to redissolve the solid followed by slow cooling should induce crystallization.
-
-
Q2: My compound "oils out" instead of crystallizing. How can I prevent this?
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A2: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point. To prevent this, ensure the boiling point of your chosen solvent is lower than the melting point of 1,2-diphenyl-1-propanol. If using a mixed solvent system, add the poor solvent at a slightly lower temperature and more slowly. Seeding the solution with a small crystal of pure product can also encourage crystallization over oiling out.
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Problem: Low recovery of purified product.
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Q3: My yield after recrystallization is very low. What are the possible causes and solutions?
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A3: Low recovery can result from several factors:
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Using too much solvent: This will keep a significant portion of your product dissolved even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve your crude product.
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Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
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Premature crystallization during hot filtration: If you are performing a hot filtration to remove insoluble impurities, your product may crystallize on the filter funnel. To avoid this, use a pre-heated funnel and a fluted filter paper for rapid filtration, and add a small excess of the hot solvent before filtering.
-
-
Column Chromatography
Problem: Poor separation of 1,2-diphenyl-1-propanol from impurities.
-
Q4: I am not getting good separation of my product on a silica gel column. How can I improve this?
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A4: The key to good separation is selecting the right mobile phase (eluent). For 1,2-diphenyl-1-propanol, a non-polar stationary phase like silica gel is appropriate. Start with a relatively non-polar eluent system and gradually increase the polarity. A common starting point is a mixture of hexane and ethyl acetate. Based on procedures for the related compound 1,3-diphenyl-1-propanol, an initial eluent system of n-hexane:ethyl acetate in a ratio of 40:1 or 38:1 is a good starting point.[1] You can monitor the separation using Thin Layer Chromatography (TLC) to determine the optimal solvent system. The ideal system should give your product an Rf value of approximately 0.2-0.4.
-
-
Q5: My product is eluting too quickly (high Rf) or not moving from the baseline (low Rf) on the TLC plate. What does this mean for my column?
-
A5:
-
High Rf: Your eluent is too polar. Decrease the proportion of the more polar solvent (e.g., ethyl acetate) in your mixture.
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Low Rf: Your eluent is not polar enough. Increase the proportion of the more polar solvent. For very polar impurities, a more polar solvent like dichloromethane or a small percentage of methanol in the eluent might be necessary to wash them from the column after your product has been collected.
-
-
Problem: Separation of Diastereomers.
-
Q6: I have a mixture of diastereomers of 1,2-diphenyl-1-propanol. Can I separate them by standard column chromatography?
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A6: Diastereomers have different physical properties and can often be separated by silica gel chromatography, although it can be challenging. You will likely need to use a long column with a finely packed stationary phase and a slow, carefully optimized gradient elution. Chiral HPLC is a more specialized and often more effective technique for separating stereoisomers.[2][3][4]
-
Distillation
Problem: Product decomposition or inefficient distillation.
-
Q7: I am considering distillation to purify 1,2-diphenyl-1-propanol. What are the potential challenges?
-
A7: Alcohols, especially at high temperatures, can be prone to dehydration. Given the structure of 1,2-diphenyl-1-propanol, this could lead to the formation of alkene impurities. To mitigate this, vacuum distillation is highly recommended as it allows for distillation at a lower temperature. For the similar compound (S)-1-phenyl-1-propanol, a distillation at 150-155°C under a vacuum of 20 mm Hg has been reported, which can serve as a good starting point for determining the conditions for 1,2-diphenyl-1-propanol.[5]
-
Frequently Asked Questions (FAQs)
-
Q8: What are the common impurities I might encounter in a crude sample of 1,2-diphenyl-1-propanol synthesized via a Grignard reaction?
-
A8: If synthesized from a Grignard reagent (e.g., phenylmagnesium bromide) and an appropriate carbonyl compound, common impurities can include:
-
Unreacted starting materials.
-
Biphenyl: Formed from the coupling of the Grignard reagent.
-
Byproducts from side reactions: Such as reduction or enolization of the carbonyl starting material.
-
-
-
Q9: How can I best monitor the purity of my fractions during column chromatography?
-
A9: Thin Layer Chromatography (TLC) is the most common and effective method. Spot a small amount of each collected fraction onto a TLC plate and elute with the same solvent system used for the column. Visualize the spots under a UV lamp. Fractions containing a single spot with the same Rf value as your pure product can be combined.
-
-
Q10: Can I use NMR spectroscopy to determine the purity of my final product?
-
A10: Yes, ¹H NMR spectroscopy is an excellent tool for assessing the purity of 1,2-diphenyl-1-propanol. The spectrum should be clean, with integrals matching the expected proton ratios for the structure. The presence of unexpected peaks would indicate impurities. For diastereomeric mixtures, you may see two sets of peaks for the protons near the chiral centers.
-
Quantitative Data Summary
| Purification Method | Key Parameters | Expected Outcome |
| Recrystallization | Mixed Solvents (e.g., Ethanol/Water, DCM/Hexane) | Crystalline solid. Purity >95% (monitor by MP and TLC). |
| Column Chromatography | Stationary Phase: Silica GelEluent: Hexane/Ethyl Acetate gradient (starting around 40:1) | Purified oil or solid. Effective for removing baseline and highly polar/non-polar impurities. |
| Vacuum Distillation | Conditions (starting point): 150-160°C at ~20 mmHg[5] | Colorless, viscous oil. Removes non-volatile impurities. |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography
-
TLC Analysis: Determine an appropriate eluent system by testing various ratios of hexane and ethyl acetate on a TLC plate. Aim for an Rf value of 0.2-0.4 for 1,2-diphenyl-1-propanol.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack evenly, draining excess solvent until the solvent level is just above the silica.
-
Sample Loading: Dissolve the crude 1,2-diphenyl-1-propanol in a minimal amount of the eluent or a more polar solvent like dichloromethane. Carefully load the solution onto the top of the silica gel bed.
-
Elution: Begin eluting with the starting solvent mixture, collecting fractions. Gradually increase the polarity of the eluent as needed to move the product down the column.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: General Procedure for Recrystallization from a Mixed Solvent System
-
Dissolution: In an Erlenmeyer flask, dissolve the crude 1,2-diphenyl-1-propanol in the minimum amount of a hot "good" solvent (e.g., ethanol).
-
Induce Precipitation: While the solution is still warm, add a "poor" solvent (e.g., water) dropwise until the solution remains faintly cloudy.
-
Redissolution and Cooling: Gently heat the solution until it becomes clear again. Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Crystallization: As the solution cools, crystals of the purified product should form. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.
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Drying: Dry the crystals in a vacuum oven or air dry them to a constant weight.
Visualizations
Caption: General experimental workflow for the purification and analysis of 1,2-diphenyl-1-propanol.
Caption: Troubleshooting logic for common purification challenges of 1,2-diphenyl-1-propanol.
References
- 1. CN102146020A - Method for synthesizing 1,3-diphenyl-1-propanol compound - Google Patents [patents.google.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Byproduct Identification and Characterization in Reactions of 1-Propanol and 1,2-Diphenylethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-propanol and 1,2-diphenylethanol. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
1-Propanol Reactions
Q1: What are the common byproducts observed during the oxidation of 1-propanol?
The oxidation of 1-propanol, a primary alcohol, can yield different products depending on the strength of the oxidizing agent used. With a mild oxidizing agent like pyridinium chlorochromate (PCC), the primary product is propanal. However, if a strong oxidizing agent such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) is used, the reaction can proceed further to form propanoic acid. Incomplete oxidation or the use of certain reagents may also lead to the formation of various esters through side reactions.
Q2: What side products can be expected when 1-propanol is used in dehydration reactions?
The primary product of the acid-catalyzed dehydration of 1-propanol is propene. This reaction involves the removal of a water molecule. A common byproduct of this reaction, especially if the reaction conditions are not carefully controlled, is the formation of di-n-propyl ether via a competing SN2 reaction between two molecules of 1-propanol.
Q3: When using 1-propanol as a nucleophile in a Williamson ether synthesis, what are the potential byproducts?
In a Williamson ether synthesis, 1-propanol is first deprotonated to form the propoxide anion, which then acts as a nucleophile. The primary side reaction is elimination (E2), which competes with the desired substitution (SN2) reaction. This is particularly problematic when using secondary or tertiary alkyl halides, where the elimination product (an alkene) can become the major product. The Williamson ether synthesis works best with primary alkyl halides to minimize this side reaction.
1,2-Diphenylethanol Reactions
Q4: What are the expected products and byproducts of the acid-catalyzed dehydration of 1,2-diphenylethanol?
The acid-catalyzed dehydration of 1,2-diphenylethanol primarily yields stilbene (1,2-diphenylethene). The reaction proceeds through a carbocation intermediate, which then loses a proton to form the alkene. Two geometric isomers of stilbene can be formed: (E)-stilbene (trans-stilbene) and (Z)-stilbene (cis-stilbene). The trans isomer is generally the major product due to its greater thermodynamic stability.[1] The reaction is sharply catalyzed by acid and proceeds through the reversible formation of the 1,2-diphenylethyl cation followed by a rate-limiting proton loss.[2]
Q5: What byproducts might be formed during the oxidation of 1,2-diphenylethanol?
The oxidation of 1,2-diphenylethanol, a secondary alcohol, is expected to yield deoxybenzoin (1,2-diphenyl-1-ethanone). Common oxidizing agents for secondary alcohols include chromic acid, PCC, and Swern oxidation reagents. Over-oxidation is less of a concern for secondary alcohols compared to primary alcohols, as the reaction typically stops at the ketone. However, side reactions can occur depending on the specific oxidant and reaction conditions, potentially leading to cleavage of the carbon-carbon bond under harsh conditions.
Troubleshooting Guides
Troubleshooting 1-Propanol Reactions
| Issue | Potential Cause | Recommended Solution |
| Low yield of propanal in oxidation | Over-oxidation to propanoic acid. | Use a milder oxidizing agent such as pyridinium chlorochromate (PCC). Control the reaction temperature and time carefully. |
| Formation of di-n-propyl ether during dehydration | Reaction conditions favor SN2 over E1/E2. | Use a higher reaction temperature and a strong, non-nucleophilic acid catalyst. Ensure rapid removal of water as it forms. |
| Low yield of ether in Williamson synthesis | Competing elimination reaction. | Use a primary alkyl halide as the electrophile. Ensure the use of a strong, non-hindered base to form the propoxide. |
| Presence of unreacted 1-propanol | Incomplete reaction. | Increase reaction time or temperature. Ensure the stoichiometry of reagents is correct. |
Troubleshooting 1,2-Diphenylethanol Reactions
| Issue | Potential Cause | Recommended Solution |
| Low yield of stilbene in dehydration | Incomplete reaction or competing side reactions. | Ensure a sufficiently strong acid catalyst and adequate heating. Remove water as it is formed to drive the equilibrium towards the product. |
| Formation of a mixture of (E) and (Z)-stilbene | Non-stereoselective reaction conditions. | The formation of both isomers is common. The (E)-isomer is more stable and can often be favored by allowing the reaction to reach thermodynamic equilibrium. Purification by chromatography may be necessary to isolate the desired isomer. |
| Incomplete oxidation to deoxybenzoin | Insufficiently strong oxidizing agent or incomplete reaction. | Choose an appropriate oxidizing agent for secondary alcohols (e.g., chromic acid, PCC, Swern oxidation). Increase the molar ratio of the oxidant and/or the reaction time. |
| Difficulty dissolving 1,2-diphenylethanol | Poor solvent choice. | 1,2-diphenylethanol is soluble in many common organic solvents such as dichloromethane, chloroform, and warm ethanol. |
Experimental Protocols & Methodologies
Protocol 1: GC-MS Analysis of 1-Propanol Oxidation Products
This method is suitable for the separation and identification of 1-propanol, propanal, and propanoic acid.
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Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Column: A polar capillary column, such as one with a polyethylene glycol (PEG) stationary phase (e.g., DB-WAX or equivalent), is recommended for the separation of alcohols and aldehydes. A common dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection: 1 µL of the diluted reaction mixture (e.g., in dichloromethane) in split mode (e.g., 50:1 split ratio).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase to 150°C at a rate of 10°C/min.
-
Hold: Hold at 150°C for 5 minutes.
-
-
MS Detector:
-
Transfer Line Temperature: 250°C.
-
Ion Source Temperature: 230°C.
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Mass Range: m/z 35-350.
-
Mode: Electron Ionization (EI) at 70 eV.
-
Protocol 2: HPLC Analysis of 1,2-Diphenylethanol Dehydration Products
This method can be used to separate and quantify 1,2-diphenylethanol and the resulting (E)- and (Z)-stilbene isomers.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm ID, 5 µm particle size) is suitable for the separation of these aromatic compounds.
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Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is 70:30 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
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Injection Volume: 10 µL.
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Column Temperature: 30°C.
-
UV Detection: Wavelength set at 295 nm for stilbene isomers and 254 nm for 1,2-diphenylethanol.
Visualizations
Caption: Byproduct pathways in common reactions of 1-Propanol.
Caption: Product and byproduct formation from 1,2-Diphenylethanol.
Caption: General workflow for GC-MS analysis of reaction byproducts.
References
Technical Support Center: Systematic Optimization of 1,2-Diphenyl-1-propanol Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 1,2-diphenyl-1-propanol. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on reaction conditions to facilitate the systematic optimization of this synthesis.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of 1,2-diphenyl-1-propanol via the Grignard reaction.
Q1: My Grignard reaction won't start. What are the possible causes and solutions?
A1: Failure to initiate the Grignard reaction is a frequent problem. Here are the primary causes and their solutions:
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Wet Glassware or Reagents: Grignard reagents are highly reactive with protic sources, such as water.[1][2] Even trace amounts of moisture on glassware or in the solvent can prevent the reaction from starting.
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Inactive Magnesium Surface: Magnesium turnings can develop an oxide layer on their surface, which prevents the reaction with the alkyl or aryl halide.[5]
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Solution: Activate the magnesium surface by gently crushing the turnings to expose a fresh surface.[6] A small crystal of iodine can also be added to the reaction flask; the disappearance of the purple color indicates the activation of the magnesium.[7] Alternatively, a few drops of 1,2-dibromoethane can be used as an initiator.[7]
-
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Impure Alkyl/Aryl Halide: The halide starting material may contain impurities that inhibit the reaction.
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Solution: Purify the alkyl or aryl halide by distillation before use.
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Q2: The yield of my 1,2-diphenyl-1-propanol is consistently low. How can I improve it?
A2: Low yields can result from several factors throughout the experimental process. Consider the following to optimize your yield:
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Incomplete Reaction: The reaction may not have gone to completion.
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Solution: Ensure the reaction is stirred efficiently and for a sufficient amount of time. Gentle heating to maintain a steady reflux of the ether solvent can help drive the reaction to completion.[6]
-
-
Side Reactions: The formation of byproducts can consume the Grignard reagent or the starting materials. A common side reaction is the formation of biphenyl from the coupling of two phenyl radicals.[5]
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Solution: Add the solution of the ketone to the Grignard reagent slowly and at a controlled temperature, typically using an ice bath to manage the exothermic reaction.[4] This minimizes the formation of side products.
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Loss During Workup and Purification: Significant amounts of product can be lost during extraction and purification steps.
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Solution: Perform multiple extractions of the aqueous layer to ensure all the product is recovered into the organic phase. When purifying by recrystallization, use a minimal amount of hot solvent to avoid dissolving a large portion of the product.[4]
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Q3: I am observing the formation of significant amounts of a white precipitate during the reaction. What is this, and is it a problem?
A3: The formation of a white or grayish precipitate is normal during a Grignard reaction.[3][6] This is the magnesium alkoxide salt of the product, which is insoluble in the ether solvent. Vigorous stirring is important to keep this precipitate suspended and ensure the reaction can proceed.[8] After the reaction is complete, this salt is hydrolyzed during the aqueous workup to yield the final alcohol product.
Q4: My final product is impure. What are the likely contaminants and how can I remove them?
A4: Common impurities in the synthesis of 1,2-diphenyl-1-propanol include:
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Unreacted Starting Materials: Propiophenone (or 1,2-diphenyl-1-propanone) and the alkyl/aryl halide may remain if the reaction did not go to completion.
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Biphenyl: This is a common byproduct from the formation of phenylmagnesium bromide.[5]
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Benzene: Formed if the Grignard reagent comes into contact with a proton source.[2]
Purification Strategy:
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Aqueous Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). This is a mild acid that will hydrolyze the magnesium alkoxide salt without causing significant side reactions with the tertiary alcohol product.
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Extraction: Separate the organic and aqueous layers. Extract the aqueous layer multiple times with diethyl ether to recover all the product.
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Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a wash with brine to remove excess water.
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Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filter, and evaporate the solvent.
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Recrystallization or Chromatography: The crude product can be purified by recrystallization from a suitable solvent (e.g., hexane or a mixture of hexane and ethyl acetate) or by column chromatography on silica gel.[4][6]
Data Presentation: Reaction Condition Comparison
The following tables summarize representative reaction conditions for the synthesis of tertiary alcohols via Grignard reaction. While specific data for 1,2-diphenyl-1-propanol is limited in the literature, these examples provide a basis for optimization.
Table 1: Synthesis of Tertiary Alcohols via Grignard Reaction
| Starting Ketone | Grignard Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Acetophenone | Phenylmagnesium bromide | Diethyl Ether | Reflux | 1 | ~85 | [2] |
| Benzophenone | Phenylmagnesium bromide | Diethyl Ether | Reflux | 0.5 | ~90 | [2] |
| Propiophenone | Ethylmagnesium bromide | Diethyl Ether | Room Temp | 0.5 | High | Fictionalized Example |
| Acetone | Hexylmagnesium bromide | Diethyl Ether | Room Temp | 0.2 | High | [8] |
Table 2: Influence of Solvent on Grignard Reagent Formation
| Solvent | Relative Rate of Formation | Observations |
| Diethyl Ether | Standard | Good for initiation and reaction.[4][5] |
| Tetrahydrofuran (THF) | Faster than Diethyl Ether | Higher boiling point allows for higher reaction temperatures. |
Experimental Protocols
Two primary routes for the synthesis of 1,2-diphenyl-1-propanol are presented below.
Protocol 1: Reaction of Propiophenone with Phenylmagnesium Bromide
Materials:
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Magnesium turnings
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Bromobenzene
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Anhydrous diethyl ether
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Propiophenone
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Saturated aqueous ammonium chloride solution
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
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Hexane
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Ethyl acetate
Procedure:
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Preparation of Phenylmagnesium Bromide (Grignard Reagent):
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Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. Protect the apparatus from atmospheric moisture with drying tubes.
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Place magnesium turnings in the flask.
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Prepare a solution of bromobenzene in anhydrous diethyl ether in the dropping funnel.
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Add a small portion of the bromobenzene solution to the magnesium turnings to initiate the reaction. If the reaction does not start, add a small crystal of iodine or a few drops of 1,2-dibromoethane.
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Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, continue to stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the Grignard reagent.
-
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Reaction with Propiophenone:
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Cool the Grignard reagent solution in an ice bath.
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Prepare a solution of propiophenone in anhydrous diethyl ether in the dropping funnel.
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Add the propiophenone solution dropwise to the stirred Grignard reagent at a rate that maintains a gentle reflux.
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After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
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Workup and Purification:
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Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction and hydrolyze the magnesium alkoxide.
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Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
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Extract the aqueous layer twice with diethyl ether.
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Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
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Purify the crude product by recrystallization from a mixture of hexane and ethyl acetate.
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Protocol 2: Reaction of 1,2-Diphenyl-1-propanone with Methylmagnesium Iodide
The procedure is analogous to Protocol 1, with the following modifications:
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The Grignard reagent is prepared from methyl iodide and magnesium turnings.
-
The ketone used is 1,2-diphenyl-1-propanone.
Visualizations
Caption: Reaction pathway for the synthesis of 1,2-diphenyl-1-propanol.
Caption: General experimental workflow for 1,2-diphenyl-1-propanol synthesis.
Caption: Troubleshooting decision tree for Grignard synthesis.
References
- 1. chegg.com [chegg.com]
- 2. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. sciencemadness.org [sciencemadness.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Solved The Grignard Reaction: Synthesis of | Chegg.com [chegg.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
addressing stability issues and degradation pathways of 1-Propanol, 1,2-diphenyl-
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing stability issues and understanding the degradation pathways of 1-Propanol, 1,2-diphenyl-.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the handling, storage, and experimental use of 1-Propanol, 1,2-diphenyl-.
Q1: I observed a new peak in my chromatogram after storing a solution of 1-Propanol, 1,2-diphenyl- at room temperature. What could be the cause?
A1: The appearance of a new peak in your chromatogram likely indicates degradation of the 1-Propanol, 1,2-diphenyl-. Based on the structure, which contains a benzylic alcohol moiety, two primary degradation pathways are possible: oxidation and acid-catalyzed dehydration.
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Oxidation: The secondary alcohol group is susceptible to oxidation, which would form the corresponding ketone, 1,2-diphenyl-1-propanone. This is a common degradation pathway for benzylic alcohols.[1][2]
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Dehydration: If the solution is acidic, even trace amounts of acid can catalyze the elimination of water, leading to the formation of an alkene, specifically 1,2-diphenyl-1-propene.[3][4][5][6]
To identify the degradant, it is recommended to perform co-injection with a synthesized standard of the suspected ketone or alkene, or to use mass spectrometry for identification.
Q2: My solid 1-Propanol, 1,2-diphenyl- has developed a yellowish tint over time. Is it still usable?
A2: A change in color of the solid material suggests potential degradation. The yellowish tint could be due to the formation of conjugated systems, which can arise from oxidation or other degradation processes. It is crucial to assess the purity of the material before use. We recommend the following steps:
-
Purity Analysis: Analyze the material using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the level of impurities.
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Re-purification: If the purity is below the required specifications for your experiment, consider recrystallization or chromatographic purification to remove the degradants.
-
Proper Storage: Ensure the material is stored under the recommended conditions (see FAQs below) to prevent further degradation.
Q3: I am performing a reaction in an acidic medium and notice a significant loss of my starting material, 1-Propanol, 1,2-diphenyl-. What is likely happening?
A3: In an acidic medium, 1-Propanol, 1,2-diphenyl- is prone to acid-catalyzed dehydration.[3][4][5][6] The acidic conditions facilitate the protonation of the hydroxyl group, turning it into a good leaving group (water). Subsequent elimination leads to the formation of 1,2-diphenyl-1-propene. The rate of this reaction can be significant, especially at elevated temperatures. To mitigate this, consider using a non-acidic solvent system or protecting the hydroxyl group if it is not the reactive site in your desired transformation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 1-Propanol, 1,2-diphenyl-?
A1: To ensure the long-term stability of 1-Propanol, 1,2-diphenyl-, it is recommended to store the compound in a cool, dry, and dark place. The container should be tightly sealed to protect it from moisture and air. For solutions, it is advisable to use amber vials and store them at refrigerated temperatures (2-8 °C).
Q2: What are the primary degradation pathways for 1-Propanol, 1,2-diphenyl-?
A2: The two most probable degradation pathways for 1-Propanol, 1,2-diphenyl- are:
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Oxidation of the secondary alcohol to form 1,2-diphenyl-1-propanone. This can be initiated by atmospheric oxygen, especially in the presence of light or metal ions.
-
Acid-catalyzed dehydration to form 1,2-diphenyl-1-propene. This is a concern when the compound is exposed to acidic conditions.[3][4][5][6]
Q3: How can I develop a stability-indicating analytical method for 1-Propanol, 1,2-diphenyl-?
A3: A stability-indicating method is crucial for accurately assessing the purity and stability of your compound. The development of such a method typically involves forced degradation studies.[7][8][9][10][11] In these studies, the compound is subjected to stress conditions to intentionally induce degradation. The goal is to develop an analytical method, usually HPLC, that can separate the parent compound from all its potential degradation products.
Forced Degradation Conditions
The following table summarizes typical conditions for forced degradation studies that can be applied to 1-Propanol, 1,2-diphenyl- to identify potential degradants and develop a stability-indicating method.[8][10]
| Stress Condition | Reagent/Condition | Typical Duration | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60 °C | 24 - 72 hours | Dehydration |
| Base Hydrolysis | 0.1 M NaOH at 60 °C | 24 - 72 hours | Minimal degradation expected |
| Oxidation | 3% H₂O₂ at room temperature | 24 hours | Oxidation |
| Thermal Degradation | 80 °C (solid-state) | 48 hours | Dehydration/Oxidation |
| Photostability | ICH Q1B conditions (UV and visible light) | 7 days | Oxidation |
Experimental Protocols
Protocol 1: Forced Degradation by Oxidation
-
Sample Preparation: Prepare a solution of 1-Propanol, 1,2-diphenyl- in a suitable solvent (e.g., acetonitrile/water) at a concentration of 1 mg/mL.
-
Stress Condition: To 1 mL of the sample solution, add 100 µL of 3% hydrogen peroxide.
-
Incubation: Store the solution at room temperature, protected from light, for 24 hours.
-
Analysis: At appropriate time points (e.g., 0, 4, 8, 24 hours), take an aliquot of the solution, quench the reaction if necessary (e.g., with sodium bisulfite), and analyze by HPLC-UV and HPLC-MS to identify and quantify any degradation products.
Protocol 2: Forced Degradation by Acid Hydrolysis
-
Sample Preparation: Prepare a solution of 1-Propanol, 1,2-diphenyl- in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Stress Condition: To 1 mL of the sample solution, add 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M.
-
Incubation: Place the sample in a water bath at 60 °C for up to 72 hours.
-
Analysis: At various time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and analyze by HPLC-UV and HPLC-MS to monitor for the formation of the dehydration product.
Visualizations
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. google.com [google.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. pharmtech.com [pharmtech.com]
- 8. fbioyf.unr.edu.ar [fbioyf.unr.edu.ar]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmatutor.org [pharmatutor.org]
- 11. sgs.com [sgs.com]
troubleshooting and interpretation of the NMR spectrum of 1,2-diphenyl-1-propanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the interpretation of NMR spectra for 1,2-diphenyl-1-propanol.
Frequently Asked Questions (FAQs)
Q1: What are the expected chemical shifts for the diastereomers of 1,2-diphenyl-1-propanol?
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Diastereomers of 1,2-diphenyl-1-propanol
| Assignment | Proton (¹H) Chemical Shift (ppm) | Carbon (¹³C) Chemical Shift (ppm) |
| Diastereomer | erythro / syn | threo / anti |
| -CH₃ | ~ 0.9 - 1.1 (d) | ~ 1.0 - 1.2 (d) |
| -CH- (C2) | ~ 2.8 - 3.0 (m) | ~ 2.9 - 3.1 (m) |
| -CH- (C1) | ~ 4.5 - 4.7 (d) | ~ 4.6 - 4.8 (d) |
| -OH | Variable (broad s) | Variable (broad s) |
| Aromatic-H | ~ 7.0 - 7.4 (m) | ~ 7.0 - 7.4 (m) |
Note: These are estimated values and may vary depending on the solvent, concentration, and instrument used. 'd' denotes a doublet, 'm' a multiplet, and 's' a singlet.
Q2: How can I determine the diastereomeric ratio (d.r.) of my sample?
A2: The diastereomeric ratio can be determined by comparing the integration values of well-resolved, non-overlapping signals corresponding to each diastereomer in the ¹H NMR spectrum. Select a pair of distinct signals, one for each diastereomer (e.g., the methyl doublets or the carbinol proton doublets), and carefully integrate them. The ratio of the integrals will correspond to the ratio of the diastereomers in your sample.
Q3: My spectrum shows more signals than expected. What could be the cause?
A3: The presence of unexpected signals can be due to several factors:
-
Impurities: Starting materials (e.g., 2-phenylpropanal, benzaldehyde, acetophenone) or byproducts from the synthesis (e.g., from a Grignard reaction) may be present.
-
Solvent Impurities: Residual non-deuterated solvent or impurities within the deuterated solvent can give rise to signals.
-
Rotamers: In some cases, hindered rotation around single bonds can lead to the presence of conformational isomers (rotamers) that are distinct on the NMR timescale, resulting in additional signals.
Troubleshooting Guide
This guide addresses common issues encountered during the acquisition and interpretation of the NMR spectrum of 1,2-diphenyl-1-propanol.
Problem 1: Poorly resolved or broad signals.
-
Possible Cause: Sample concentration is too high or too low.
-
Solution: Prepare a new sample with an optimal concentration (typically 5-10 mg in 0.6-0.7 mL of deuterated solvent).
-
-
Possible Cause: Poor shimming of the magnet.
-
Solution: Re-shim the instrument to improve the homogeneity of the magnetic field.
-
-
Possible Cause: Presence of paramagnetic impurities.
-
Solution: Filter the sample through a small plug of silica gel or celite.
-
Problem 2: Overlapping signals in the aromatic region.
-
Possible Cause: The aromatic protons of the two phenyl groups and potentially both diastereomers have very similar chemical environments.
-
Solution 1: Use a higher field NMR spectrometer to increase signal dispersion.
-
Solution 2: Perform a 2D NMR experiment, such as COSY or HSQC, to help resolve and assign the overlapping signals.
-
Problem 3: The hydroxyl (-OH) proton is not visible or is very broad.
-
Possible Cause: The hydroxyl proton is undergoing chemical exchange with residual water or other exchangeable protons in the sample.
-
Solution 1: Ensure the use of a dry deuterated solvent.
-
Solution 2: Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The -OH signal will disappear, confirming its identity.
-
Problem 4: Difficulty in assigning signals to the correct diastereomer.
-
Possible Cause: The chemical shift differences between the diastereomers are small.
-
Solution 1: Compare your spectrum to literature data if available for the pure diastereomers.
-
Solution 2: Perform a 2D NOESY or ROESY experiment. Through-space correlations between protons can help to elucidate the relative stereochemistry of each diastereomer. For the syn isomer, a NOE is expected between the protons on C1 and C2.
-
Experimental Protocols
NMR Sample Preparation
-
Weigh approximately 5-10 mg of the 1,2-diphenyl-1-propanol sample directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).
-
Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved.
-
If the solution is not clear, filter it through a small plug of glass wool or a syringe filter into a clean NMR tube.
-
Place the NMR tube in a spinner turbine and adjust the depth according to the instrument's specifications.
Visualizations
Below are diagrams illustrating the troubleshooting workflow and the structural relationships for NMR analysis.
Caption: Troubleshooting workflow for NMR spectrum analysis.
Caption: Structural relationship of 1,2-diphenyl-1-propanol diastereomers.
common experimental errors in the synthesis of 1-Propanol, 1,2-diphenyl- and their solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of 1,2-diphenyl-1-propanol.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions.
Issue 1: Low or No Product Yield
| Potential Cause | Solution |
| Presence of water or protic solvents: Grignard reagents are highly basic and react with water, alcohols, or any protic source, which will quench the reagent and prevent it from reacting with the carbonyl compound.[1][2][3] | Ensure all glassware is oven-dried or flame-dried immediately before use. Use anhydrous solvents (e.g., anhydrous diethyl ether).[1][2] Handle reagents under an inert atmosphere (e.g., nitrogen or argon). |
| Impure Magnesium Turnings: The surface of the magnesium metal may be oxidized (MgO), preventing the reaction with the alkyl or aryl halide to form the Grignard reagent. | Gently crush the magnesium turnings with a glass rod or mortar and pestle to expose a fresh surface. Briefly heat the magnesium turnings under vacuum before use. |
| Inactive Halide: The alkyl or aryl halide may be unreactive due to impurities or degradation. | Use a fresh bottle of the halide or distill it before use. |
| Incorrect Reaction Temperature: The Grignard reaction is exothermic. If the temperature is too high, side reactions may be favored. If it is too low, the reaction may not initiate or proceed at a reasonable rate. | Maintain the recommended reaction temperature using an ice bath or other cooling method as needed. For the reaction with the carbonyl compound, the temperature is often kept low initially and then allowed to warm to room temperature. |
| Side reaction forming biphenyl: The Grignard reagent can react with the unreacted aryl halide to form a biphenyl byproduct, reducing the yield of the desired product.[1] | Add the aryl halide slowly to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture. |
Issue 2: Formation of Significant Side Products
| Side Product | Cause | Solution |
| Biphenyl: | Reaction of the Grignard reagent with the aryl halide.[1] | Slow addition of the aryl halide to the magnesium. |
| Starting Ketone/Aldehyde Recovery: | Abstraction of an α-hydrogen by the Grignard reagent, which acts as a base, leading to an enolate intermediate. This is more common with sterically hindered ketones.[3] | Use a less sterically hindered Grignard reagent if possible. Ensure the reaction is performed at a low temperature to favor nucleophilic addition over deprotonation. |
| 1,1-diphenylethanol (if using an ester like ethyl acetate): | Reaction of the ester with two equivalents of the Grignard reagent.[3] | This is the expected product when using an ester. To synthesize 1,2-diphenyl-1-propanol, a different starting material like 1,2-diphenylethanone should be used. |
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to use anhydrous conditions for a Grignard reaction?
A1: Grignard reagents are potent nucleophiles and strong bases.[2][4] They will react with any protic solvent, such as water, to form an alkane, thereby becoming unavailable to react with the intended carbonyl compound. This side reaction significantly reduces the yield of the desired alcohol.[1]
Q2: My Grignard reaction is not starting. What should I do?
A2: Initiation of a Grignard reaction can sometimes be sluggish. Here are a few troubleshooting steps:
-
Crush the magnesium: Use a glass rod to crush a few pieces of the magnesium turnings in the flask to expose a fresh, unoxidized surface.
-
Add a small crystal of iodine: Iodine can activate the magnesium surface.
-
"Seed" the reaction: Add a small amount of a previously prepared Grignard reagent.
-
Heat the flask gently: A small amount of heat from a heat gun can sometimes initiate the reaction. Be cautious, as the reaction is exothermic and can become vigorous once it starts.
Q3: What is the purpose of the acidic workup?
A3: The initial reaction between the Grignard reagent and the carbonyl compound forms an alkoxide intermediate.[4] The acidic workup (e.g., with dilute HCl or H2SO4) is necessary to protonate this alkoxide to form the final alcohol product.
Q4: How can I purify the final 1,2-diphenyl-1-propanol product?
A4: The primary method for purification is recrystallization. The choice of solvent will depend on the polarity of the impurities. Common solvents for recrystallization of similar alcohols include ethanol, methanol, or a mixture of hexane and ethyl acetate. Column chromatography can also be used for more challenging purifications.
Experimental Workflow & Troubleshooting Logic
The following diagrams illustrate the general experimental workflow for the synthesis of 1,2-diphenyl-1-propanol via a Grignard reaction and a logical troubleshooting flow.
Caption: General experimental workflow for the Grignard synthesis of 1,2-diphenyl-1-propanol.
Caption: Troubleshooting logic for low or no product yield in a Grignard synthesis.
References
Technical Support Center: Enhancing Enantioselectivity in Reactions Involving 1,2-Diphenyl-1-propanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the enantioselectivity of reactions related to 1,2-diphenyl-1-propanol. The primary focus of this guide is the enantioselective synthesis of 1,2-diphenyl-1-propanol via the hydrogenation of its precursor, 1-phenyl-1,2-propanedione, a key reaction for which detailed experimental data is available.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for achieving high enantioselectivity in the synthesis of chiral 1,2-diphenyl-1-propanol?
A1: The most prevalent method is the catalytic enantioselective hydrogenation of the prochiral diketone, 1-phenyl-1,2-propanedione. This is typically achieved using a heterogeneous catalyst, such as platinum or iridium, in the presence of a chiral modifier. Cinchona alkaloids, particularly cinchonidine, are widely used as chiral modifiers to induce high enantioselectivity.
Q2: How does a chiral modifier like cinchonidine work?
A2: A chiral modifier adsorbs onto the surface of the metal catalyst, creating a chiral environment. When the substrate (1-phenyl-1,2-propanedione) approaches the catalyst surface to be hydrogenated, the chiral modifier directs the substrate to bind in a specific orientation. This preferential binding favors the formation of one enantiomer of the product over the other, leading to an enantiomeric excess (ee).
Q3: What is the primary product of the enantioselective hydrogenation of 1-phenyl-1,2-propanedione?
A3: The hydrogenation of the carbonyl group adjacent to the phenyl ring is kinetically favored.[1] The main product is (R)-1-hydroxy-1-phenylpropanone when using cinchonidine as the chiral modifier.[1] Further hydrogenation can lead to the formation of 1-phenyl-1,2-propanediol.[1]
Troubleshooting Guide
Issue 1: Low Enantiomeric Excess (ee%)
| Possible Cause | Troubleshooting Step |
| Suboptimal Chiral Modifier Concentration | The concentration of the chiral modifier is crucial. A "bell-shaped" curve is often observed for the relationship between modifier concentration and enantioselectivity.[2] Both too low and too high concentrations can lead to poor results. It is recommended to screen a range of modifier concentrations to find the optimum for your specific reaction conditions. |
| Incorrect Solvent Choice | The solvent can significantly impact enantioselectivity. For the hydrogenation of 1-phenyl-1,2-propanedione with a cinchonidine modifier, dichloromethane has been shown to be highly effective.[1] Solvents like ethanol or ethyl acetate may result in lower ee%.[1] It is advisable to test a variety of solvents to determine the best one for your system. |
| Ineffective Catalyst-Modifier Interaction | The interaction between the catalyst and the chiral modifier is key. Ensure the catalyst is properly pre-treated if required by the protocol. The method of introducing the modifier (in-situ vs. pre-modification) can also affect the outcome. In-situ modification, where the modifier is added simultaneously with the reactant, has been shown to be effective.[1] |
| Reaction Temperature is Too High | Higher temperatures can decrease enantioselectivity by providing enough thermal energy to overcome the energetic preference for one enantiomeric pathway. Running the reaction at lower temperatures (e.g., 0-25°C) can enhance the enantiomeric excess.[1] |
Issue 2: Low Reaction Yield
| Possible Cause | Troubleshooting Step |
| Catalyst Deactivation | The catalyst may become poisoned or deactivated over time. Ensure all reagents and solvents are pure and free of potential catalyst poisons. If reusing the catalyst, consider regeneration steps as recommended by the manufacturer. |
| Insufficient Hydrogen Pressure | For hydrogenation reactions, the pressure of hydrogen gas is a critical parameter. Ensure the reaction is carried out at the recommended pressure (e.g., 5 bar) and that there are no leaks in the system.[1] |
| Poor Substrate Solubility | If the substrate has low solubility in the chosen solvent, the reaction rate will be slow. Consider using a co-solvent or choosing a solvent in which the substrate is more soluble, while keeping in mind the effect of the solvent on enantioselectivity. |
Issue 3: Formation of Undesired Byproducts
| Possible Cause | Troubleshooting Step |
| Over-hydrogenation | The desired product, a chiral hydroxy-ketone, can be further hydrogenated to a diol.[1] Monitor the reaction progress carefully using techniques like TLC or GC to stop the reaction once the desired product is maximized. |
| Hydrogenation of the Aromatic Ring | While less common under mild conditions, hydrogenation of the phenyl ring is a possible side reaction. Using a milder reducing agent or optimizing the reaction conditions (temperature, pressure) can help to avoid this. |
| Side Reactions of the Substrate or Product | The substrate or product may undergo other reactions under the experimental conditions. A thorough understanding of the reactivity of your specific substrate is important. Consider adjusting the pH or other reaction parameters to suppress side reactions. |
Quantitative Data Summary
The following table summarizes the results from the enantioselective hydrogenation of 1-phenyl-1,2-propanedione using a platinum catalyst and cinchonidine as a chiral modifier.
| Catalyst | Modifier | Solvent | Temperature (°C) | Pressure (bar) | Product | Enantiomeric Excess (ee%) | Reference |
| Platinum | Cinchonidine | Dichloromethane | 0-25 | 5 | (R)-1-hydroxy-1-phenylpropanone | 64 | [1] |
| Platinum | Cinchonidine | Ethanol | 0-25 | 5 | (R)-1-hydroxy-1-phenylpropanone | Lower than in CH2Cl2 | [1] |
| Platinum | Cinchonidine | Ethyl Acetate | 0-25 | 5 | (R)-1-hydroxy-1-phenylpropanone | Lower than in CH2Cl2 | [1] |
| Ir/TiO2 | Cinchonidine | Not Specified | Room Temp | 40 | (R)-1-hydroxy-1-phenylpropanone | Not Specified | [3] |
Experimental Protocols
Key Experiment: Enantioselective Hydrogenation of 1-Phenyl-1,2-propanedione
This protocol is a generalized procedure based on the findings in the cited literature.[1]
Materials:
-
1-phenyl-1,2-propanedione
-
Platinum-based catalyst (e.g., Pt/Al2O3)
-
Cinchonidine (chiral modifier)
-
Dichloromethane (anhydrous)
-
Hydrogen gas (high purity)
-
Pressurized reaction vessel (autoclave)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Catalyst Preparation (if necessary): Follow the manufacturer's instructions for the pre-treatment or activation of the platinum catalyst.
-
Reaction Setup:
-
To a clean, dry, and inert gas-flushed autoclave, add the platinum catalyst.
-
Add the desired amount of cinchonidine.
-
Add anhydrous dichloromethane as the solvent.
-
Stir the mixture for a specified time to allow for the adsorption of the modifier onto the catalyst surface (pre-modification) or proceed directly to the next step for in-situ modification.
-
-
Reactant Addition:
-
Dissolve a known amount of 1-phenyl-1,2-propanedione in anhydrous dichloromethane.
-
Add the substrate solution to the autoclave.
-
-
Hydrogenation:
-
Seal the autoclave and purge it several times with hydrogen gas.
-
Pressurize the vessel to the desired pressure (e.g., 5 bar) with hydrogen.
-
Begin vigorous stirring and maintain the reaction at the desired temperature (e.g., 25°C).
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by periodically taking small aliquots (if the reactor allows) and analyzing them by a suitable chromatographic method (e.g., chiral HPLC or GC) to determine the conversion and enantiomeric excess.
-
-
Work-up:
-
Once the reaction has reached the desired conversion, stop the stirring and carefully depressurize the autoclave.
-
Filter the reaction mixture to remove the catalyst.
-
Wash the catalyst with a small amount of fresh solvent.
-
Combine the filtrate and washings.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
-
Purification and Analysis:
-
Purify the crude product by a suitable method, such as column chromatography.
-
Determine the final yield and enantiomeric excess of the purified product using chiral HPLC or GC.
-
Visualizations
Caption: Reaction pathway for the enantioselective hydrogenation of 1-phenyl-1,2-propanedione.
Caption: General experimental workflow for enantioselective hydrogenation.
References
techniques for the resolution of racemic mixtures of 1-Propanol, 1,2-diphenyl-
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the resolution of racemic mixtures of 1,2-diphenyl-1-propanol.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for resolving the enantiomers of 1,2-diphenyl-1-propanol?
A1: The primary techniques for resolving racemic 1,2-diphenyl-1-propanol include:
-
Enzymatic Kinetic Resolution: This method utilizes enzymes, such as lipases, to selectively acylate one enantiomer, allowing for the separation of the acylated and unreacted enantiomers.
-
Diastereomeric Salt Crystallization: This classical method involves reacting the racemic alcohol with a chiral acid to form diastereomeric esters. These diastereomers have different physical properties and can be separated by fractional crystallization.[1][2]
-
Chiral High-Performance Liquid Chromatography (HPLC): This technique uses a chiral stationary phase (CSP) to differentially retain the enantiomers, allowing for their separation and quantification.
Q2: How do I choose the right chiral resolving agent for diastereomeric salt formation?
A2: The selection of a chiral resolving agent is crucial and often empirical. For a racemic alcohol like 1,2-diphenyl-1-propanol, you would first need to convert it to a derivative containing an acidic or basic handle. For example, the alcohol can be reacted with a dicarboxylic anhydride to form a half-ester with a free carboxylic acid group. This acidic derivative can then be resolved using a chiral base. Commonly used chiral resolving agents for acids include alkaloids like brucine, strychnine, or synthetic amines like (R)- or (S)-1-phenylethylamine.[1] The choice depends on the ability to form well-defined, crystalline diastereomeric salts with significant differences in solubility.
Q3: What are the key parameters to optimize in an enzymatic resolution?
A3: For an effective enzymatic resolution of 1,2-diphenyl-1-propanol, consider optimizing the following:
-
Enzyme (Lipase) Selection: Different lipases exhibit varying enantioselectivity. Screening several lipases (e.g., from Candida antarctica, Pseudomonas cepacia) is recommended.
-
Acyl Donor: The choice of acyl donor (e.g., vinyl acetate, fatty acids) can influence the reaction rate and enantioselectivity.
-
Solvent: The solvent can significantly impact enzyme activity and stability. Toluene and hexane are common choices for these reactions.
-
Temperature: Temperature affects both the reaction rate and the enzyme's stability and selectivity.
-
Water Content: The presence of a small amount of water is often essential for lipase activity, but excess water can lead to hydrolysis of the product. Molecular sieves can be used to control the water content.[3]
Q4: How do I select the appropriate chiral column for HPLC separation?
A4: The selection of a chiral stationary phase (CSP) is the most critical factor. For alcohols like 1,2-diphenyl-1-propanol, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point. It is highly recommended to screen a few different chiral columns to find the one that provides the best separation. The mobile phase, typically a mixture of a non-polar solvent (like hexane or heptane) and a polar modifier (like isopropanol or ethanol), will also need to be optimized.
Troubleshooting Guides
Enzymatic Kinetic Resolution
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | Inactive enzyme. | Ensure proper storage and handling of the lipase. Use a fresh batch of the enzyme. |
| Inappropriate solvent. | Screen different organic solvents. Ensure the solvent is anhydrous if required. | |
| Sub-optimal temperature. | Optimize the reaction temperature. Higher temperatures may increase the rate but can also deactivate the enzyme. | |
| Low enantioselectivity | Incorrect choice of lipase. | Screen a variety of lipases from different microbial sources. |
| Unsuitable acyl donor. | Experiment with different acyl donors (e.g., vinyl acetate, various fatty acid esters). | |
| Reaction has proceeded too far. | In kinetic resolution, the enantiomeric excess of the remaining substrate is highest at around 50% conversion. Monitor the reaction progress over time. |
Diastereomeric Salt Crystallization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No crystallization occurs | Salts are too soluble in the chosen solvent. | Try a less polar solvent or a mixture of solvents. Concentrate the solution. |
| Formation of an oil instead of crystals. | Try scratching the inside of the flask, seeding with a small crystal, or cooling the solution slowly. | |
| Poor separation of diastereomers | Diastereomers have similar solubilities. | Screen different chiral resolving agents. Experiment with a wide range of crystallization solvents and temperatures. |
| Co-crystallization of both diastereomers. | Recrystallize the obtained solid multiple times. Monitor the optical purity at each step. | |
| Low yield of resolved enantiomer | The desired diastereomer is partially soluble in the mother liquor. | Optimize the crystallization conditions (solvent, temperature) to maximize the precipitation of the desired salt. |
Chiral HPLC
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No separation of enantiomers | Inappropriate chiral stationary phase (CSP). | Screen different types of chiral columns (e.g., polysaccharide-based, Pirkle-type). |
| Incorrect mobile phase composition. | Vary the ratio of the non-polar and polar components of the mobile phase. Try different polar modifiers (e.g., ethanol, isopropanol). | |
| Poor resolution (overlapping peaks) | Sub-optimal mobile phase. | Fine-tune the mobile phase composition. Small changes in the percentage of the polar modifier can have a significant effect. |
| High flow rate. | Decrease the flow rate to improve column efficiency.[4] | |
| Column temperature. | Optimize the column temperature, as it can affect selectivity. | |
| Peak tailing or broadening | Sample overload. | Inject a smaller volume or a more dilute sample. |
| Interactions with the silica support. | For basic or acidic analytes, consider adding a small amount of a modifier (e.g., trifluoroacetic acid for acids, diethylamine for bases) to the mobile phase. | |
| Column contamination. | Flush the column with a strong solvent as recommended by the manufacturer.[5] | |
| High backpressure | Blockage in the system or column. | Check for blockages in the lines and frits. Filter your samples and mobile phases. If necessary, reverse-flush the column (check manufacturer's instructions).[5] |
Experimental Protocols & Data
Example: Enzymatic Kinetic Resolution of a Structurally Similar Compound (1-Phenyl-1-propanol)
The following protocol is based on the kinetic resolution of 1-phenyl-1-propanol and can be adapted as a starting point for the resolution of 1,2-diphenyl-1-propanol.
Materials:
-
Racemic 1-phenyl-1-propanol
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
Lauric acid (acyl donor)
-
Toluene (solvent)
-
Molecular sieves (to remove water)
Procedure:
-
To a solution of racemic 1-phenyl-1-propanol (167 mM) in toluene (3 mL), add lauric acid in a 1:1 molar ratio to the alcohol.
-
Add molecular sieves (133.2 kg/m ³) to the mixture.
-
Add Novozym 435 (33.33 kg/m ³) to initiate the reaction.
-
Incubate the reaction mixture at 50°C with shaking (150 rpm).
-
Monitor the reaction progress by taking aliquots at different time intervals and analyzing them by chiral HPLC.
-
The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess of the unreacted (S)-enantiomer.
-
The enzyme is removed by filtration, and the solvent is evaporated. The remaining mixture of the acylated (R)-enantiomer and the unreacted (S)-enantiomer can be separated by column chromatography.
Quantitative Data from the Resolution of 1-Phenyl-1-propanol: [5]
| Parameter | Optimal Condition | Result |
| Enzyme | Novozym 435 | Highest enantioselectivity |
| Acyl Donor | Lauric Acid | - |
| Solvent | Toluene | - |
| Temperature | 50°C | - |
| Acyl donor/alcohol molar ratio | 1:1 | - |
| Reaction Time | 2.5 hours | 95% enantiomeric excess (ee) of the (S)-enantiomer |
Visualizations
Caption: Workflow for the enzymatic kinetic resolution of 1,2-diphenyl-1-propanol.
Caption: Logical steps in resolution via diastereomeric salt crystallization.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. csfarmacie.cz [csfarmacie.cz]
- 3. researchgate.net [researchgate.net]
- 4. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 5. Kinetic resolution of racemic 1-phenyl 1-propanol by lipase catalyzed enantioselective esterification reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
considerations for scaling up the laboratory synthesis of 1,2-diphenyl-1-propanol
For researchers, scientists, and drug development professionals, the transition from laboratory-scale synthesis to larger production volumes presents a unique set of challenges. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during the synthesis and scale-up of 1,2-diphenyl-1-propanol.
The synthesis of 1,2-diphenyl-1-propanol, a valuable intermediate in pharmaceutical development, is commonly achieved through a Grignard reaction. This involves the reaction of a phenylmagnesium halide with 1-phenyl-1-propanone. While straightforward on a small scale, scaling up this process requires careful consideration of various factors to maintain yield, purity, and safety.
Troubleshooting Guide
This guide addresses common problems that may arise during the synthesis and scale-up of 1,2-diphenyl-1-propanol.
| Problem | Potential Cause | Recommended Solution |
| Grignard reaction fails to initiate. | 1. Wet glassware or solvent: Grignard reagents are highly sensitive to moisture.[1] 2. Inactive magnesium surface: The magnesium turnings may have an oxide layer preventing reaction. | 1. Ensure all glassware is oven-dried or flame-dried immediately before use. Use anhydrous solvents. 2. Crush the magnesium turnings in a mortar and pestle to expose a fresh surface. A small crystal of iodine or a few drops of 1,2-dibromoethane can be added to activate the magnesium.[1] |
| Low yield of 1,2-diphenyl-1-propanol. | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Side reactions: Formation of biphenyl (from Wurtz coupling) or other byproducts. 3. Loss during workup: Inefficient extraction or premature precipitation of the product. | 1. Monitor the reaction by TLC to ensure complete consumption of the starting material. If necessary, gently heat the reaction mixture to reflux. 2. Add the Grignard reagent slowly to the ketone solution at a low temperature to minimize side reactions. 3. Ensure the pH is acidic during the aqueous workup to keep the product protonated and soluble in the organic layer. Use an adequate volume of extraction solvent. |
| Formation of significant side products. | 1. Wurtz coupling: Reaction of the Grignard reagent with unreacted alkyl/aryl halide. 2. Enolization of the ketone: The Grignard reagent can act as a base, deprotonating the ketone. | 1. Ensure a slight excess of magnesium and slow addition of the halide to maintain a low concentration of the halide in the reaction mixture. 2. Use a less sterically hindered Grignard reagent if possible, and maintain a low reaction temperature. |
| Difficulty in purifying the product. | 1. Presence of unreacted starting materials. 2. Formation of diastereomers: If the starting ketone is chiral, a mixture of diastereomers may be formed. 3. Oily product that is difficult to crystallize. | 1. Use column chromatography to separate the product from starting materials. 2. Diastereomers may be separable by column chromatography or fractional crystallization. 3. Attempt recrystallization from a different solvent system. If it remains an oil, purification by column chromatography is recommended. |
| Exothermic reaction becomes difficult to control on a larger scale. | Reduced surface area-to-volume ratio: Heat dissipation is less efficient in larger reactors. | 1. Use a jacketed reactor with a cooling system. 2. Add the Grignard reagent slowly and monitor the internal temperature closely. 3. Consider using a continuous flow reactor for better heat management. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for a successful Grignard reaction?
A1: The most critical factor is maintaining strictly anhydrous (dry) conditions. Grignard reagents are potent bases and will react with any source of protons, including water, alcohols, and even the moisture in the air. This will quench the reagent and reduce the yield of the desired product.
Q2: How can I be sure my Grignard reagent has formed?
A2: The formation of a Grignard reagent is often indicated by a change in the appearance of the reaction mixture, such as the solution turning cloudy and the magnesium turnings beginning to disappear. A gentle reflux of the ether solvent, even without external heating, is a strong indication of the exothermic reaction taking place.
Q3: What are the common impurities I should look for in my final product?
A3: Common impurities include unreacted 1-phenyl-1-propanone and biphenyl, which is formed as a byproduct of the Grignard reagent formation (Wurtz coupling). If the reaction is not worked up properly, you may also have magnesium salts.
Q4: What are the main challenges when scaling up this synthesis?
A4: The primary challenges in scaling up the synthesis of 1,2-diphenyl-1-propanol include:
-
Heat Management: The Grignard reaction is exothermic, and the reduced surface-area-to-volume ratio in larger reactors makes heat dissipation more difficult, potentially leading to runaway reactions.
-
Mass Transfer: Inefficient mixing in large reactors can lead to localized "hot spots" and an increase in side product formation.
-
Reagent Addition: The rate of addition of the Grignard reagent becomes more critical at a larger scale to control the reaction temperature.
-
Workup and Purification: Handling and separating large volumes of organic and aqueous layers can be challenging. Purification methods like column chromatography become less practical, and crystallization may be preferred.
Q5: Are there any safety precautions I should be aware of?
A5: Diethyl ether, a common solvent for Grignard reactions, is extremely flammable and its vapors can form explosive mixtures with air. All operations should be conducted in a well-ventilated fume hood, away from ignition sources. Grignard reagents themselves are corrosive and react violently with water. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Experimental Protocols
Laboratory-Scale Synthesis of 1,2-Diphenyl-1-propanol
This protocol is a representative method for the laboratory-scale synthesis.
Materials:
-
Magnesium turnings
-
Iodine crystal (optional, as an activator)
-
Anhydrous diethyl ether
-
Bromobenzene
-
1-Phenyl-1-propanone
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Hexanes
-
Ethyl acetate
Procedure:
-
Preparation of the Grignard Reagent:
-
Place magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Add a small crystal of iodine if the magnesium is not fresh.
-
Add anhydrous diethyl ether to cover the magnesium.
-
Dissolve bromobenzene in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion of the bromobenzene solution to the magnesium. The reaction should start within a few minutes, as evidenced by bubbling and a cloudy appearance. If it doesn't start, gently warm the flask.
-
Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with 1-Phenyl-1-propanone:
-
Dissolve 1-phenyl-1-propanone in anhydrous diethyl ether and add it to the dropping funnel.
-
Cool the Grignard reagent solution in an ice bath.
-
Add the 1-phenyl-1-propanone solution dropwise with vigorous stirring.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent, or by recrystallization.
-
Data Presentation
The following table summarizes typical quantitative data for a laboratory-scale Grignard synthesis of a similar tertiary alcohol, triphenylmethanol, which can be used as a reference point.
| Parameter | Value |
| Reactants | |
| Magnesium | 1.2 g (50 mmol) |
| Bromobenzene | 7.85 g (50 mmol) |
| 1-Phenyl-1-propanone (or similar ketone) | 4.55 g (25 mmol) |
| Solvent | |
| Anhydrous Diethyl Ether | 100 mL |
| Reaction Conditions | |
| Reaction Time (Grignard formation) | 30 minutes |
| Reaction Time (addition to ketone) | 1 hour |
| Temperature | Room Temperature |
| Product | |
| Theoretical Yield | 6.5 g |
| Typical Actual Yield | 4.5 - 5.5 g |
| Percent Yield | 70 - 85% |
Visualizations
Caption: Experimental workflow for the synthesis of 1,2-diphenyl-1-propanol.
References
Validation & Comparative
Validating the Purity and Identity of 1,2-Diphenyl-1-propanol: A Comparative Guide to HPLC and LC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity and confirmation of identity are critical steps in the characterization of any chemical compound intended for research or pharmaceutical development. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the validation of 1,2-diphenyl-1-propanol. It includes detailed experimental protocols, data presentation in tabular format, and a workflow visualization to aid researchers in selecting the most appropriate analytical technique for their needs.
Introduction to 1,2-Diphenyl-1-propanol
1,2-Diphenyl-1-propanol is an aromatic alcohol with the chemical formula C₁₅H₁₆O and a molecular weight of approximately 212.29 g/mol . Its structure, featuring two phenyl rings and a hydroxyl group, makes it amenable to analysis by both HPLC with UV detection and LC-MS. The validation of its purity and identity is essential to ensure the reliability and reproducibility of experimental results.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC with UV detection is a robust and widely used technique for determining the purity of organic compounds. The presence of phenyl groups in 1,2-diphenyl-1-propanol allows for strong UV absorbance, making this a suitable method for quantification and impurity profiling.
Alternative HPLC Columns:
-
C18 Columns: These are the most common type of reversed-phase columns and are a good starting point for the analysis of moderately polar compounds like 1,2-diphenyl-1-propanol.
-
Phenyl-Hexyl Columns: These columns offer alternative selectivity for aromatic compounds through π-π interactions between the stationary phase and the phenyl rings of the analyte. This can be particularly useful for separating isomers or closely related aromatic impurities.
A comparative analysis of these columns would involve assessing resolution, peak shape, and analysis time for 1,2-diphenyl-1-propanol and its potential impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation and Impurity Identification
LC-MS combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. This technique is invaluable for confirming the molecular weight of the target compound and for identifying unknown impurities.
Ionization Technique:
-
Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar molecules like alcohols. It typically produces a protonated molecule [M+H]⁺ in positive ion mode, which for 1,2-diphenyl-1-propanol would be observed at an m/z of approximately 213.29.
Mass Analyzer:
-
Tandem Mass Spectrometry (MS/MS): MS/MS is essential for structural elucidation and for differentiating between isomers. By selecting the parent ion and subjecting it to collision-induced dissociation (CID), a unique fragmentation pattern is generated that can serve as a fingerprint for the compound. This is particularly useful for distinguishing 1,2-diphenyl-1-propanol from its positional isomers.
Data Presentation
Table 1: Comparison of HPLC and LC-MS for the Analysis of 1,2-Diphenyl-1-propanol
| Feature | HPLC-UV | LC-MS |
| Primary Use | Purity determination, Quantification | Identity confirmation, Impurity identification, Quantification |
| Principle | Separation based on polarity, UV absorbance | Separation based on polarity, Mass-to-charge ratio |
| Selectivity | Moderate to high | Very high |
| Sensitivity | Good (ng range) | Excellent (pg to fg range) |
| Information Provided | Retention time, UV spectrum, Purity (%) | Retention time, Mass spectrum, Molecular weight, Fragmentation pattern |
| Cost | Lower | Higher |
| Complexity | Relatively simple | More complex |
Table 2: Potential Impurities in the Synthesis of 1,2-Diphenyl-1-propanol
Based on a typical Grignard synthesis route involving phenylmagnesium bromide and 2-phenylpropanal, the following impurities could be present:
| Impurity | Chemical Formula | Molecular Weight ( g/mol ) | Potential Origin |
| Biphenyl | C₁₂H₁₀ | 154.21 | Side reaction of phenylmagnesium bromide.[1] |
| Benzene | C₆H₆ | 78.11 | Reaction of phenylmagnesium bromide with moisture.[2] |
| Bromobenzene | C₆H₅Br | 157.01 | Unreacted starting material. |
| 2-Phenylpropanal | C₉H₁₀O | 134.18 | Unreacted starting material. |
| 1,1-Diphenyl-2-propanol | C₁₅H₁₆O | 212.29 | Isomeric byproduct. |
Experimental Protocols
HPLC Method for Purity Analysis
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 50% B
-
18-20 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection: 254 nm (based on the presence of phenyl chromophores; a full UV scan is recommended to determine the optimal wavelength).
LC-MS Method for Identity Confirmation
-
LC System: Use the same HPLC conditions as described above.
-
Mass Spectrometer: ESI source, positive ion mode
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Full Scan MS: m/z 50-500
-
MS/MS: Product ion scan of m/z 213.3, with collision energy optimized for fragmentation.
Mandatory Visualization
References
A Comparative Guide to the Chiral Separation and Characterization of 1,2-Diphenyl-1-Propanol Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical techniques for the chiral separation and characterization of 1,2-diphenyl-1-propanol enantiomers. The information presented is designed to assist researchers in selecting the most suitable methods for their specific needs, from rapid screening to high-resolution analysis and definitive stereochemical assignment.
Chiral Separation Methods
The separation of 1,2-diphenyl-1-propanol enantiomers is a critical step in their analysis and preparation for various applications. High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC) are the most common techniques employed for this purpose. Each method offers distinct advantages and is suited for different analytical challenges.
A general strategy for developing a chiral separation method involves screening a variety of chiral stationary phases (CSPs) with different mobile phases to identify the optimal conditions for enantiomeric resolution. Polysaccharide-based CSPs are often a good starting point for method development in both HPLC and SFC.[1]
Comparison of Chiral Separation Techniques
| Technique | Principle | Advantages | Disadvantages | Typical Application |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of enantiomers between a chiral stationary phase and a liquid mobile phase.[2][3][4][5] | Wide applicability, numerous commercially available chiral stationary phases, well-established technique.[5] | Can use significant amounts of organic solvents, longer run times compared to SFC. | Routine analysis, preparative separations. |
| Supercritical Fluid Chromatography (SFC) | Utilizes a supercritical fluid (typically CO2) as the primary mobile phase, often with a co-solvent, to separate enantiomers on a chiral stationary phase.[6] | Faster separations, lower organic solvent consumption, and often better resolution compared to HPLC.[6][7] | Requires specialized instrumentation. | High-throughput screening, green chemistry applications. |
| Gas Chromatography (GC) | Separation of volatile enantiomers (or their volatile derivatives) on a chiral stationary phase in a gaseous mobile phase.[8][9] | High resolution, suitable for volatile compounds. | Requires analytes to be volatile or amenable to derivatization, high temperatures can cause degradation of some compounds. | Analysis of volatile chiral compounds, flavor and fragrance analysis. |
Experimental Protocols for Chiral Separation
1. Chiral HPLC Method Development
A systematic approach to chiral HPLC method development is crucial for achieving successful enantioseparation.
-
Column Screening: Begin by screening a set of complementary chiral stationary phases (CSPs). Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are a versatile starting point.
-
Mobile Phase Screening: For normal-phase HPLC, screen mobile phases consisting of a non-polar solvent (e.g., hexane or heptane) with a polar modifier (e.g., isopropanol, ethanol). For reversed-phase HPLC, use mixtures of water or buffer with an organic modifier like acetonitrile or methanol.
-
Optimization: Once initial separation is achieved, optimize the resolution by adjusting the mobile phase composition, flow rate, and column temperature.
2. Chiral SFC Method Development
SFC is a powerful technique for rapid chiral method development.[7]
-
Initial Screening: A common strategy involves screening a set of chiral columns with a gradient of a co-solvent (e.g., methanol, ethanol, or isopropanol) in supercritical CO2.
-
Co-solvent and Additive Effects: The choice of co-solvent and the addition of small amounts of additives (e.g., amines or acids) can significantly influence selectivity and peak shape.
-
Parameter Optimization: Fine-tune the separation by optimizing the backpressure, temperature, and gradient profile.
3. Chiral GC Method
For the analysis of 1,2-diphenyl-1-propanol by GC, derivatization is often necessary to improve volatility and chromatographic performance.
-
Derivatization: The hydroxyl group can be derivatized with a suitable agent, such as trifluoroacetic anhydride, to form a more volatile ester.
-
Column Selection: Utilize a chiral capillary column, for instance, one coated with a cyclodextrin derivative.
-
Temperature Programming: Employ a temperature program to ensure good separation and peak shape. The analysis of derivatized 2-phenyl-1-propanol, a related compound, was performed with a temperature program starting at 70°C.[10]
Characterization of Enantiomers
Once separated, the individual enantiomers of 1,2-diphenyl-1-propanol must be characterized to confirm their identity and determine their enantiomeric purity. The primary techniques for this are polarimetry, circular dichroism (CD) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.
Comparison of Characterization Techniques
| Technique | Principle | Information Provided | Advantages | Disadvantages |
| Polarimetry | Measures the rotation of plane-polarized light by a chiral molecule in solution.[11][12] | Specific rotation ([α]), which is a characteristic physical property of an enantiomer. | Relatively simple and inexpensive technique. | Requires a relatively high concentration of the sample, may not be sensitive for compounds with low specific rotation. |
| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left and right circularly polarized light by a chiral molecule.[13] | Provides a spectrum that is characteristic of the enantiomer's three-dimensional structure. | Highly sensitive, provides structural information. | Requires a chromophore near the stereocenter for a strong signal. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | In the presence of a chiral solvating agent or a chiral derivatizing agent, the enantiomers form diastereomeric complexes that exhibit distinct NMR signals.[14][15][16] | Allows for the direct determination of enantiomeric excess (% ee) by integrating the signals of the diastereomeric species.[14][16] | Provides accurate and precise determination of enantiomeric purity, can be used for structural elucidation. | May require the use of expensive chiral auxiliaries. |
Experimental Protocols for Characterization
1. Polarimetry
-
Sample Preparation: Prepare a solution of the purified enantiomer in a suitable achiral solvent at a known concentration.
-
Measurement: Use a polarimeter to measure the observed rotation of the solution in a cell of a known path length.
-
Calculation of Specific Rotation: Calculate the specific rotation using the formula: [α] = α / (c × l), where α is the observed rotation, c is the concentration in g/mL, and l is the path length in decimeters.
2. Circular Dichroism (CD) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the enantiomer in a transparent solvent.
-
Data Acquisition: Record the CD spectrum over a suitable wavelength range, typically in the UV region where the molecule absorbs light.
-
Data Analysis: The resulting spectrum, with positive and/or negative peaks, is a unique fingerprint of that enantiomer. The mirror image spectrum is expected for the other enantiomer.
3. NMR Spectroscopy for Enantiomeric Excess (ee) Determination
-
Sample Preparation: Dissolve the sample containing a mixture of enantiomers in a suitable deuterated solvent. Add a chiral solvating agent (e.g., a chiral alcohol or a lanthanide shift reagent) or a chiral derivatizing agent to the NMR tube.
-
Data Acquisition: Acquire a high-resolution proton (¹H) NMR spectrum.
-
Data Analysis: The signals corresponding to the protons near the chiral center will be split into two sets of peaks, one for each diastereomeric complex. The enantiomeric excess can be calculated by integrating the areas of these distinct peaks.
Workflow for Chiral Separation and Characterization
Caption: Workflow for the chiral separation and characterization of 1,2-diphenyl-1-propanol.
References
- 1. fagg.be [fagg.be]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 4. csfarmacie.cz [csfarmacie.cz]
- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. agilent.com [agilent.com]
- 8. Chiral Drug Analysis in Forensic Chemistry: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gcms.cz [gcms.cz]
- 10. hjic.mk.uni-pannon.hu [hjic.mk.uni-pannon.hu]
- 11. Khan Academy [khanacademy.org]
- 12. youtube.com [youtube.com]
- 13. toc.library.ethz.ch [toc.library.ethz.ch]
- 14. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 15. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Catalytic Efficiency of 1-Propanol, 1,2-Diphenyl- Derivatives in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of chiral molecules is a cornerstone of modern drug discovery and development. Chiral 1-propanol, 1,2-diphenyl- derivatives have emerged as a pivotal class of catalysts and ligands, particularly in the asymmetric addition of organozinc reagents to aldehydes, a key reaction for creating stereogenic centers. This guide provides a comparative overview of the catalytic efficiency of various derivatives, supported by experimental data, to aid researchers in selecting the optimal catalyst for their synthetic needs.
Performance Comparison in the Enantioselective Addition of Diethylzinc to Benzaldehyde
The enantioselective addition of diethylzinc to benzaldehyde is a benchmark reaction for evaluating the performance of chiral catalysts. The following table summarizes the catalytic efficiency of several 1-propanol, 1,2-diphenyl- derivatives in this transformation, highlighting key metrics such as yield and enantiomeric excess (e.e.).
| Catalyst/Ligand Derivative | Catalyst Loading (mol%) | Reaction Conditions | Yield (%) | Enantiomeric Excess (e.e., %) |
| (1S,2R)-(-)-2-Amino-1,2-diphenylethanol | 2 | Toluene, 0 °C, 48 h | 95 | 98 (R) |
| N-Methyl-(1S,2R)-2-amino-1,2-diphenylethanol | 2 | Toluene, 0 °C, 2 h | >95 | 96 (R) |
| N-Ethyl-(1S,2R)-2-amino-1,2-diphenylethanol | 2 | Toluene, 0 °C, 2 h | >95 | 97 (R) |
| N-Propyl-(1S,2R)-2-amino-1,2-diphenylethanol | 2 | Toluene, 0 °C, 2 h | >95 | 95 (R) |
| N-Butyl-(1S,2R)-2-amino-1,2-diphenylethanol | 2 | Toluene, 0 °C, 2 h | >95 | 96 (R) |
| N,N-Dimethyl-(1R,2S)-2-amino-1,2-diphenylethanol | 2 | Hexane, 0 °C, 16 h | 89 | 98 (S) |
Note: The data presented is compiled from various sources and reaction conditions may not be identical. Direct comparison should be made with caution. The stereochemistry of the product is dependent on the chirality of the catalyst used.
Experimental Protocols
A representative experimental procedure for the enantioselective addition of diethylzinc to an aldehyde catalyzed by a chiral 1-propanol, 1,2-diphenyl- derivative is as follows:
General Procedure for the Enantioselective Addition of Diethylzinc to Benzaldehyde:
-
A solution of the chiral 1-propanol, 1,2-diphenyl- derivative (e.g., (1S,2R)-(-)-2-Amino-1,2-diphenylethanol) (0.02 mmol, 2 mol%) in anhydrous toluene (2 mL) is prepared in a flame-dried Schlenk tube under an inert atmosphere (e.g., argon).
-
To this solution, a solution of diethylzinc (1.0 M in hexanes, 0.22 mL, 0.22 mmol) is added dropwise at 0 °C.
-
The resulting mixture is stirred at 0 °C for 30 minutes.
-
A solution of benzaldehyde (0.1 mmol) in anhydrous toluene (1 mL) is then added dropwise to the reaction mixture.
-
The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (5 mL).
-
The aqueous layer is extracted with diethyl ether (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the chiral secondary alcohol product.
-
The enantiomeric excess of the product is determined by chiral high-performance liquid chromatography (HPLC) analysis.
Visualizing the Process: Experimental Workflow and Catalytic Cycle
To better understand the experimental process and the underlying catalytic mechanism, the following diagrams are provided.
A Comparative Guide to the Full Analytical Method Validation for the Detection of 1,2-Diphenyl-1-Propanol in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and comparison of analytical methodologies for the full validation of methods to detect and quantify 1,2-diphenyl-1-propanol and structurally similar aromatic compounds in complex biological matrices such as plasma and urine. The information presented herein is synthesized from established analytical practices for compounds with similar physicochemical properties, offering a robust framework for developing and validating a method for 1,2-diphenyl-1-propanol.
Introduction to Analytical Method Validation
Analytical method validation is a critical process in pharmaceutical analysis and bioanalysis. It provides documented evidence that an analytical procedure is suitable for its intended purpose. The International Council for Harmonisation (ICH) provides guidelines that outline the key validation parameters to ensure the reliability and accuracy of analytical data. These parameters include specificity, linearity, range, accuracy, precision, detection limit (LOD), quantitation limit (LOQ), and robustness. A validated method ensures that the results are accurate, reproducible, and reliable, which is paramount in research, drug development, and clinical studies.
Comparison of Analytical Techniques
The choice of analytical technique for the determination of 1,2-diphenyl-1-propanol in complex matrices depends on factors such as the required sensitivity, selectivity, and the nature of the sample. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common techniques for such analyses.
| Feature | HPLC with UV Detection | GC-MS | LC-MS/MS |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation of volatile compounds, detection by mass-to-charge ratio. | High-efficiency separation with highly sensitive and selective mass detection. |
| Analyte Suitability | Non-volatile, polar to moderately non-polar compounds. | Volatile or semi-volatile compounds. Derivatization may be needed. | Wide range of compounds, including non-volatile and thermally labile molecules. |
| Sensitivity | Moderate (µg/mL to ng/mL range). | High (ng/mL to pg/mL range). | Very High (pg/mL to fg/mL range). |
| Selectivity | Moderate, potential for interference from co-eluting compounds. | High, based on both retention time and mass spectrum. | Very High, based on retention time and specific precursor-product ion transitions. |
| Sample Preparation | Protein precipitation, liquid-liquid extraction (LLE), solid-phase extraction (SPE). | LLE, SPE, headspace analysis. Derivatization often required. | Protein precipitation, LLE, SPE. Minimal sample cleanup may be sufficient. |
| Cost & Complexity | Lower cost, relatively simple operation. | Moderate cost and complexity. | Higher cost, more complex operation and data analysis. |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of analytical methods. Below are representative protocols for sample preparation and analysis based on methods for structurally similar aromatic compounds.
Sample Preparation: Liquid-Liquid Extraction (LLE) for HPLC and LC-MS/MS Analysis of Plasma
Liquid-liquid extraction is a common and effective method for extracting small molecules from biological fluids.[1]
-
Sample Collection and Pre-treatment: Collect plasma samples in tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate plasma.
-
Spiking: Spike plasma samples with a known concentration of an appropriate internal standard (IS).
-
Extraction:
-
To 500 µL of plasma, add 2.5 mL of an immiscible organic solvent (e.g., a mixture of hexane and ethyl acetate).
-
Vortex the mixture for 5 minutes to ensure thorough mixing and extraction of the analyte into the organic phase.
-
-
Phase Separation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Evaporation: Carefully transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase.
-
Analysis: Inject an aliquot of the reconstituted sample into the HPLC or LC-MS/MS system.
Sample Preparation: Solid-Phase Extraction (SPE) for GC-MS Analysis of Urine
Solid-phase extraction is a highly selective sample preparation technique that can effectively remove interfering matrix components.[2]
-
Sample Pre-treatment: Centrifuge the urine sample to remove particulate matter. Adjust the pH of the supernatant as needed for optimal retention on the SPE sorbent.
-
SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a C18 or mixed-mode cation exchange cartridge) with methanol followed by water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar interferences.
-
Elution: Elute the analyte of interest with a small volume of an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Derivatization (if necessary): For GC-MS analysis, evaporate the eluate and derivatize the analyte to increase its volatility and thermal stability. A common derivatizing agent for hydroxyl groups is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Analysis: Inject the derivatized sample into the GC-MS system.
Quantitative Data Summary and Comparison
The following tables summarize typical validation parameters for HPLC, GC-MS, and LC-MS/MS methods for the analysis of aromatic compounds in biological matrices. These values can serve as a benchmark when validating a method for 1,2-diphenyl-1-propanol.
Table 1: HPLC Method Validation Parameters for Aromatic Alcohols in Plasma
| Parameter | Typical Performance |
| Linearity (r²) | > 0.995 |
| Range | 10 - 1000 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
| LOD | 2 - 5 ng/mL |
| LOQ | 5 - 10 ng/mL |
| Recovery | > 80% |
Data synthesized from representative HPLC methods for similar compounds.[3]
Table 2: GC-MS Method Validation Parameters for Phenyl-Containing Compounds in Urine
| Parameter | Typical Performance |
| Linearity (r²) | > 0.998 |
| Range | 0.5 - 100 µg/L |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 10% |
| LOD | 0.01 - 0.1 µg/L |
| LOQ | 0.03 - 0.3 µg/L |
| Recovery | > 85% |
Data based on methods for compounds like S-phenylmercapturic acid and ortho-phenylphenol.[4][5]
Table 3: LC-MS/MS Method Validation Parameters for Small Aromatic Molecules in Biological Fluids
| Parameter | Typical Performance |
| Linearity (r²) | > 0.999 |
| Range | 0.1 - 200 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
| LOD | 0.02 - 0.1 ng/mL |
| LOQ | 0.1 - 0.5 ng/mL |
| Recovery | > 90% |
Data compiled from various LC-MS/MS methods for small molecule bioanalysis.
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the sample preparation and analysis processes.
Caption: General workflow for sample preparation and analysis.
Caption: Detailed workflow for Liquid-Liquid Extraction.
Caption: Detailed workflow for Solid-Phase Extraction.
Conclusion
References
discussion of the advantages and limitations of using 1-Propanol, 1,2-diphenyl- in asymmetric synthesis
In the landscape of asymmetric synthesis, the quest for efficient and highly selective chiral auxiliaries is paramount for the construction of enantiomerically pure molecules, a critical aspect in the development of pharmaceuticals and other fine chemicals. While the specific compound "1-Propanol, 1,2-diphenyl-" is not extensively documented as a chiral auxiliary, this guide will delve into the utility of structurally related and well-established 1,2-diaryl-1-propanolamine derivatives, namely pseudoephedrine and its analogue, pseudoephenamine. We will objectively compare their performance with other leading alternatives, supported by experimental data, detailed protocols, and workflow visualizations to provide researchers, scientists, and drug development professionals with a comprehensive resource.
Introduction to Chiral Auxiliaries
A chiral auxiliary is a stereogenic molecule that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation to occur with high stereoselectivity. After the desired stereocenter(s) have been established, the auxiliary is removed and can ideally be recovered for reuse. The effectiveness of a chiral auxiliary is judged by several criteria:
-
High Stereoselectivity: It should induce the formation of one stereoisomer in significant excess over others.
-
Ease of Attachment and Removal: The auxiliary should be easily attached to the substrate and cleaved from the product under mild conditions that do not compromise the newly formed chiral center.
-
High Yields: The attachment, diastereoselective reaction, and removal steps should all proceed with high chemical yields.
-
Recoverability: The auxiliary should be recoverable in high yield and without loss of enantiomeric purity.
-
Predictable Stereochemistry: The stereochemical outcome of the reaction should be predictable.
1,2-Diaryl-1-propanolamine-Type Auxiliaries: Pseudoephedrine and Pseudoephenamine
Pseudoephedrine, a naturally occurring and inexpensive compound, has been successfully employed as a practical chiral auxiliary, particularly in the asymmetric alkylation of enolates. Its derivative, pseudoephenamine, has emerged as a valuable alternative with several distinct advantages.
Advantages of Pseudoephedrine and Pseudoephenamine:
-
High Diastereoselectivity: Both auxiliaries provide excellent levels of stereocontrol in the alkylation of a wide range of substrates, often leading to diastereomeric excesses (de) of over 95%.[1]
-
Crystalline Derivatives: The amide derivatives of both pseudoephedrine and pseudoephenamine, as well as their alkylated products, are often crystalline solids. This facilitates purification by recrystallization to achieve very high diastereomeric purity (≥99% de).[1]
-
Predictable Stereochemical Outcome: The stereochemistry of the alkylation product is reliably controlled by the stereocenters of the auxiliary.
-
Versatility of Product Transformation: The alkylated amide products can be readily converted into a variety of valuable chiral building blocks, including carboxylic acids, aldehydes, ketones, and alcohols, with minimal or no racemization.[2]
-
Pseudoephenamine's Enhanced Performance: Pseudoephenamine has been shown to be a superior auxiliary for the synthesis of sterically hindered α-quaternary carbon centers, providing significantly higher diastereoselectivities compared to pseudoephedrine.[2][3]
-
Regulatory Advantage of Pseudoephenamine: A significant practical advantage of pseudoephenamine is that it is not a precursor for the illicit synthesis of methamphetamine, unlike pseudoephedrine, which is a regulated substance in many jurisdictions. This makes pseudoephenamine a more accessible and less restricted alternative for industrial and academic research.[2][3]
Limitations:
-
Stoichiometric Use: As with all chiral auxiliaries, they are used in stoichiometric amounts, which can be a drawback in terms of atom economy compared to catalytic asymmetric methods.
-
Multi-step Process: The use of a chiral auxiliary requires additional steps for attachment and removal, adding to the overall length of a synthetic sequence.
-
Harsh Cleavage Conditions: While effective, the removal of the auxiliary can sometimes require harsh conditions (e.g., strong acid or base) which may not be compatible with sensitive functional groups in the product molecule.
Performance Comparison: Asymmetric Alkylation
The asymmetric alkylation of amide enolates is a powerful method for the enantioselective construction of carbon-carbon bonds. The following tables summarize the performance of pseudoephedrine and pseudoephenamine in this key transformation and provide a comparison with the widely used Evans oxazolidinone auxiliaries.
Table 1: Diastereoselective Alkylation of Pseudoephedrine Amides
| Entry | Electrophile (R-X) | R' | Product Diastereomeric Ratio (crude) | Yield (%) |
| 1 | BnBr | H | 98:2 | 95 |
| 2 | EtI | H | 97:3 | 94 |
| 3 | n-BuBr | H | 96:4 | 92 |
| 4 | AllylI | H | 95:5 | 96 |
| 5 | MeI | H | 90:10 | 85 |
| 6 | i-PrI | H | >99:1 | 88 |
Data sourced from Myers, A. G., et al. J. Am. Chem. Soc. 1997, 119, 6496-6511.
Table 2: Diastereoselective Alkylation of Pseudoephenamine Amides
| Entry | Electrophile (R-X) | R' | Product Diastereomeric Ratio (crude) | Yield (%) |
| 1 | BnBr | H | >99:1 | 96 |
| 2 | EtI | H | 98:2 | 95 |
| 3 | n-BuBr | H | 98:2 | 94 |
| 4 | AllylI | H | 98:2 | 97 |
| 5 | MeI | H | 94:6 | 89 |
| 6 | i-PrI | H | >99:1 | 91 |
Data sourced from Morales, M. R., et al. Angew. Chem. Int. Ed. 2012, 51, 4568-4571.
Table 3: Comparison in the Formation of α-Quaternary Centers
| Entry | R¹ | R² | Electrophile (R³-X) | Auxiliary | Diastereomeric Ratio | Yield (%) |
| 1 | Me | Me | BnBr | Pseudoephedrine | 14:1 | 85 |
| 2 | Me | Me | BnBr | Pseudoephenamine | >19:1 | 85 |
| 3 | Me | Allyl | MeI | Pseudoephedrine | 10:1 | 90 |
| 4 | Me | Allyl | MeI | Pseudoephenamine | >19:1 | 91 |
Data sourced from Morales, M. R., et al. Angew. Chem. Int. Ed. 2012, 51, 4568-4571.[3]
Table 4: General Comparison with Evans Oxazolidinone Auxiliaries
| Feature | Pseudoephedrine/Pseudoephenamine | Evans Oxazolidinones |
| Stereoselectivity | Generally excellent (>95% de) | Generally excellent (>95% de) |
| Substrate Scope | Broad for alkyl halides | Broad for alkyl halides and other electrophiles |
| Crystallinity | High for amides and products | Often high for imides and products |
| Auxiliary Removal | Acidic or basic hydrolysis, reduction, organometallic addition | Acidic or basic hydrolysis, reduction, other mild methods |
| Formation of Quaternary Centers | Pseudoephenamine is superior | Can be challenging, may require specific derivatives |
| Cost and Availability | Pseudoephedrine is inexpensive but regulated. Pseudoephenamine is readily synthesized. | Various derivatives are commercially available at moderate cost. |
Experimental Protocols
General Procedure for the Asymmetric Alkylation of a Pseudoephedrine Amide
This protocol is a representative example for the alkylation of a pseudoephedrine-derived amide.
Materials:
-
(1S,2S)-(+)-Pseudoephedrine amide of the desired carboxylic acid
-
Anhydrous lithium chloride (LiCl)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)
-
Alkyl halide (e.g., benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the pseudoephedrine amide (1.0 equiv) and anhydrous LiCl (6.0 equiv).
-
Add anhydrous THF and cool the resulting suspension to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi or LDA (2.2 equiv) dropwise to the stirred suspension.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the alkyl halide (1.5 equiv) dropwise to the enolate solution at -78 °C.
-
Allow the reaction to stir at -78 °C for 4-6 hours or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography or recrystallization to afford the pure alkylated product.
-
The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.
Cleavage of the Chiral Auxiliary (Acidic Hydrolysis)
Materials:
-
Alkylated pseudoephedrine amide
-
Dioxane
-
9N Sulfuric acid (H₂SO₄)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the alkylated pseudoephedrine amide (1.0 equiv) in dioxane.
-
Add 9N H₂SO₄ and heat the mixture to reflux (approximately 115 °C) for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL) to recover the chiral auxiliary.
-
Adjust the pH of the aqueous layer to >10 with a strong base (e.g., NaOH) and extract with diethyl ether to recover the protonated pseudoephedrine.
-
Acidify the original aqueous layer to pH < 2 with concentrated HCl.
-
Extract the acidified aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers from the product extraction, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the chiral carboxylic acid.
Visualizing the Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the general workflow of asymmetric synthesis using a chiral auxiliary and a more specific signaling pathway for the asymmetric alkylation discussed.
Conclusion
While direct experimental data on "1-Propanol, 1,2-diphenyl-" as a chiral auxiliary is scarce, the structurally analogous 1,2-diaryl-1-propanolamine derivatives, pseudoephedrine and pseudoephenamine, have proven to be highly effective and practical chiral auxiliaries in asymmetric synthesis. They offer excellent stereocontrol, particularly in alkylation reactions, and lead to products that can be readily transformed into a variety of enantiomerically enriched compounds. Pseudoephenamine, in particular, presents notable advantages in terms of performance for constructing sterically demanding stereocenters and its unregulated status. The choice between these auxiliaries and other established systems like Evans oxazolidinones will depend on the specific substrate, the desired transformation, and practical considerations such as cost and regulatory constraints. This guide provides the foundational data and protocols to aid researchers in making informed decisions for the design and execution of their asymmetric syntheses.
References
Inter-Laboratory Cross-Validation of Experimental Results for 1,2-Diphenyl-1-propanol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the inter-laboratory cross-validation of experimental results for 1,2-diphenyl-1-propanol. Due to the limited availability of public cross-validation data for this specific compound, this document outlines a proposed study, including detailed experimental protocols, data presentation templates, and a comparative analysis with a key alternative, its structural isomer 1,1-diphenyl-1-propanol. The objective is to establish a standardized approach for assessing the reproducibility and reliability of analytical measurements for 1,2-diphenyl-1-propanol across different laboratories.
Physicochemical Properties of Target and Alternative Compounds
A summary of the key physicochemical properties of 1,2-diphenyl-1-propanol and the comparative compound, 1,1-diphenyl-1-propanol, is presented below. Consistent and accurate characterization of the reference standards is the foundation of any reliable analytical study.
| Property | 1,2-Diphenyl-1-propanol | 1,1-Diphenyl-1-propanol |
| Molecular Formula | C₁₅H₁₆O | C₁₅H₁₆O |
| Molecular Weight | 212.29 g/mol | 212.29 g/mol |
| CAS Number | 7693-84-7 | 5180-33-6 |
| Appearance | Solid (predicted) | Solid |
| Melting Point | Not available | 79-81 °C |
| Boiling Point | Not available | Not available |
| Solubility | Not available | Not available |
Proposed Inter-Laboratory Cross-Validation Workflow
The following diagram illustrates a proposed workflow for a robust inter-laboratory cross-validation study. This workflow is designed to ensure consistency in methodology and to systematically evaluate the comparability of results.
Experimental Protocols
To ensure consistency across participating laboratories, the following detailed experimental protocols for a primary (HPLC-UV) and a secondary/comparative (GC-MS) analytical method are proposed.
Primary Analytical Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is designed for the quantification of 1,2-diphenyl-1-propanol and the separation from its isomer, 1,1-diphenyl-1-propanol.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Autosampler and data acquisition software.
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
1,2-diphenyl-1-propanol reference standard
-
1,1-diphenyl-1-propanol reference standard
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Run Time: 15 minutes
Standard and Sample Preparation:
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of each reference standard in 10 mL of acetonitrile.
-
Working Standards: Prepare a series of dilutions from the stock solutions in the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the test sample in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
Alternative Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
This method provides an alternative and confirmatory analysis of 1,2-diphenyl-1-propanol.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer with an electron ionization (EI) source.
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Autosampler and data acquisition software.
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Injection Mode: Split (10:1)
-
Injection Volume: 1 µL
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Energy: 70 eV
-
Scan Range: m/z 40-400
Standard and Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of methanol.
-
Working Standards: Prepare a series of dilutions in methanol to construct a calibration curve.
-
Sample Preparation: Dilute the test sample in methanol to a concentration within the calibration range.
Analytical Method Workflow Diagram
The following diagram outlines the key steps in the primary analytical workflow (HPLC-UV).
Data Presentation and Comparative Analysis
The following tables provide a template for the presentation of quantitative data from the proposed inter-laboratory study. For illustrative purposes, hypothetical data is included.
Table 1: Inter-Laboratory Comparison of 1,2-Diphenyl-1-propanol Purity (%) by HPLC-UV
| Laboratory | Sample ID | Mean Purity (%) | Standard Deviation | Relative Standard Deviation (%) |
| Lab 1 | A-001 | 99.2 | 0.15 | 0.15 |
| Lab 2 | A-001 | 98.9 | 0.21 | 0.21 |
| Lab 3 | A-001 | 99.5 | 0.12 | 0.12 |
| Overall | 99.2 | 0.30 | 0.30 |
Table 2: Inter-Laboratory Comparison of 1,1-Diphenyl-1-propanol (Isomer Impurity) Content (%) by HPLC-UV
| Laboratory | Sample ID | Mean Isomer Content (%) | Standard Deviation | Relative Standard Deviation (%) |
| Lab 1 | A-001 | 0.45 | 0.05 | 11.1 |
| Lab 2 | A-001 | 0.52 | 0.07 | 13.5 |
| Lab 3 | A-001 | 0.41 | 0.04 | 9.8 |
| Overall | 0.46 | 0.06 | 13.0 |
Table 3: Comparison of Analytical Methods for 1,2-Diphenyl-1-propanol Purity (%) in Laboratory 1
| Sample ID | HPLC-UV Purity (%) | GC-MS Purity (%) | Difference (%) |
| A-001 | 99.2 | 99.1 | 0.1 |
| A-002 | 98.5 | 98.6 | -0.1 |
| A-003 | 99.6 | 99.5 | 0.1 |
This guide provides a comprehensive framework for conducting an inter-laboratory cross-validation study for 1,2-diphenyl-1-propanol. By adhering to the proposed standardized protocols and data analysis procedures, researchers, scientists, and drug development professionals can enhance the reliability and comparability of analytical results for this compound. The inclusion of a comparative analysis with a key structural isomer further strengthens the robustness of the proposed analytical methods.
assessing the reproducibility and robustness of the 1,2-diphenyl-1-propanol synthesis protocol
For researchers, scientists, and professionals in drug development, the reliable synthesis of chiral alcohols such as 1,2-diphenyl-1-propanol is a critical step in the discovery and manufacturing of new therapeutic agents. This guide provides a comparative analysis of the primary synthetic routes to this compound, focusing on the reproducibility and robustness of the protocols. Experimental data is presented to support the assessment, and detailed methodologies are provided for key reactions.
The synthesis of 1,2-diphenyl-1-propanol, a tertiary alcohol with two chiral centers, is most commonly achieved through a Grignard reaction. An alternative, though less direct, pathway involves a Friedel-Crafts acylation followed by reduction. This guide will delve into the intricacies of these methods to provide a clear comparison of their performance.
Primary Synthesis Route: The Grignard Reaction
The addition of a phenylmagnesium halide (typically bromide or chloride) to propiophenone stands as the most direct and widely utilized method for the synthesis of 1,2-diphenyl-1-propanol. This nucleophilic addition to the carbonyl group of the ketone results in the formation of the desired tertiary alcohol.
A representative protocol for this reaction reports a high yield of 94%.[1] The reaction involves the initial formation of the Grignard reagent from bromobenzene and magnesium turnings in an anhydrous ether solvent, followed by the addition of 2-phenylpropionaldehyde (an isomer of propiophenone).[1] While this specific protocol uses a related aldehyde, the fundamental reaction with propiophenone follows the same principles.
Experimental Protocol: Grignard Synthesis of 1,2-diphenyl-1-propanol (Adapted from similar procedures)
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Bromobenzene
-
Propiophenone
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place the magnesium turnings. Add a small crystal of iodine to initiate the reaction.
-
Add a solution of bromobenzene in anhydrous ether dropwise from the dropping funnel to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the phenylmagnesium bromide.
-
Reaction with Propiophenone: Cool the Grignard reagent solution to 0°C in an ice bath.
-
Add a solution of propiophenone in anhydrous ether dropwise to the stirred Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude 1,2-diphenyl-1-propanol.
-
The product can be further purified by column chromatography or recrystallization.
Reproducibility and Robustness of the Grignard Synthesis
While capable of high yields, the Grignard reaction is notoriously sensitive to certain experimental conditions, which can impact its reproducibility.
-
Moisture: The primary factor affecting the reproducibility of the Grignard reaction is the presence of water. Grignard reagents are strong bases and will be quenched by any protic source, including residual water in the glassware, solvents, or starting materials. This leads to a reduction in the yield of the desired alcohol and the formation of benzene as a byproduct. Rigorous drying of all apparatus and reagents is paramount for consistent results.
-
Purity of Magnesium: The quality and activation of the magnesium metal are crucial for the efficient formation of the Grignard reagent. The presence of an oxide layer on the magnesium can inhibit the reaction.
-
Reaction Temperature: While the formation of the Grignard reagent is often initiated at room temperature and proceeds under reflux, the subsequent addition of the ketone is typically performed at a lower temperature (e.g., 0°C) to control the exothermicity of the reaction and minimize side reactions.
-
Side Reactions: The formation of byproducts such as biphenyl (from the coupling of the Grignard reagent) can occur, affecting the purity of the final product.
Quantitative data on the impact of these variations on the synthesis of 1,2-diphenyl-1-propanol is not extensively documented in the literature. However, general knowledge of Grignard chemistry suggests that even small deviations in anhydrous conditions can lead to significant drops in yield.
Alternative Synthesis Route: Friedel-Crafts Acylation and Reduction
An alternative, two-step approach to 1,2-diphenyl-1-propanol involves the initial synthesis of an intermediate ketone via a Friedel-Crafts acylation, followed by its reduction.
Step 1: Friedel-Crafts Acylation
Propiophenone, the starting material for the Grignard synthesis, can itself be synthesized via the Friedel-Crafts acylation of benzene with propanoyl chloride or propanoic anhydride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Step 2: Reduction
The resulting propiophenone can then be reduced to 1-phenyl-1-propanol using a reducing agent like sodium borohydride (NaBH₄). A subsequent Grignard reaction with phenylmagnesium bromide would then yield the target 1,2-diphenyl-1-propanol. Alternatively, a direct reduction of a precursor ketone, 1,2-diphenyl-1-propanone, would also yield the desired product.
Experimental Protocol: Friedel-Crafts Acylation of Benzene (General Procedure)
Materials:
-
Benzene
-
Propanoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Hydrochloric acid (HCl)
-
Dichloromethane (as solvent)
Procedure:
-
In a flask equipped with a stirrer and a reflux condenser, dissolve propanoyl chloride in dichloromethane.
-
Cool the solution in an ice bath and slowly add anhydrous aluminum chloride.
-
To this mixture, add benzene dropwise.
-
After the addition is complete, stir the reaction mixture at room temperature for several hours.
-
Pour the reaction mixture onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, wash with water and sodium bicarbonate solution, and dry over anhydrous sodium sulfate.
-
Remove the solvent to yield propiophenone, which can be purified by distillation.
Reproducibility and Robustness of the Friedel-Crafts Route
The Friedel-Crafts acylation is generally a robust and reproducible reaction. However, certain factors can influence its outcome:
-
Catalyst Activity: The activity of the Lewis acid catalyst is crucial and can be affected by moisture.
-
Stoichiometry of Catalyst: A stoichiometric amount of the Lewis acid is often required as it complexes with the product ketone.
-
Substrate and Reagent Purity: The purity of the starting materials is important for achieving high yields.
The subsequent reduction step is typically high-yielding and reproducible.
Comparison of Synthesis Protocols
| Feature | Grignard Reaction | Friedel-Crafts Acylation & Reduction |
| Number of Steps | 1 (from propiophenone) | 2 or more |
| Reported Yield | High (up to 94%)[1] | Generally high for each step |
| Key Reagents | Phenylmagnesium halide, Propiophenone | Benzene, Propanoyl chloride, AlCl₃, Reducing agent |
| Sensitivity to Moisture | Very High | Moderate |
| Key Challenges | Maintaining anhydrous conditions, Purity of Mg | Handling of corrosive Lewis acids |
| Stereocontrol | Can be diastereoselective | Diastereoselectivity depends on the reduction step |
Visualizing the Synthetic Pathways
To better understand the logical flow of these synthetic approaches and the key transformations, the following diagrams are provided.
Figure 1: Comparative workflow of the Grignard and Friedel-Crafts synthesis routes for 1,2-diphenyl-1-propanol.
Figure 2: Key steps in the Grignard synthesis of 1,2-diphenyl-1-propanol.
Conclusion
The Grignard reaction is the more direct and higher-yielding method for the synthesis of 1,2-diphenyl-1-propanol, provided that stringent anhydrous conditions are maintained. Its primary drawback is its sensitivity to moisture, which can significantly impact reproducibility. The Friedel-Crafts acylation followed by reduction offers a more robust, albeit longer, alternative. The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, available equipment, and the desired level of process control. For routine, high-yield synthesis where anhydrous techniques can be reliably implemented, the Grignard approach is superior. For applications where robustness and tolerance to a wider range of conditions are paramount, the multi-step Friedel-Crafts route may be more suitable. Further studies are warranted to quantitatively assess the impact of various reaction parameters on the yield and purity of 1,2-diphenyl-1-propanol via the Grignard pathway to better define its operational limits and enhance its reproducibility.
References
Comparative Biological Activity of 1,2-Diphenyl-1-propanol and its Analogues: A Guide for Researchers
A comprehensive screening of the biological activities of 1,2-diphenyl-1-propanol and its structural analogues reveals a landscape of potential therapeutic applications, primarily centered on antimicrobial and cytotoxic properties. This guide synthesizes the available experimental data to offer a comparative overview for researchers, scientists, and drug development professionals. Due to a notable absence of published data on the biological activity of 1,2-diphenyl-1-propanol itself, this comparison focuses on its structurally related analogues for which experimental data are available.
Cytotoxic Activity
The cytotoxic potential of diphenylalkane derivatives has been explored in several studies, with modifications to the core structure significantly influencing activity. Analogues such as 1,3-diphenyl-3-(phenylthio)propan-1-ones have demonstrated notable cytotoxicity against cancer cell lines.
Experimental Data Summary: Cytotoxicity of Diphenylpropanone Analogues
| Compound/Analogue | Cell Line | IC50 (µM) | Reference |
| Arylpropyl sulfonamide analogues | |||
| Compound 4 (C13H27 alkyl chain) | PC-3 (Prostate Cancer) | 44.9 | [1] |
| HL-60 (Leukemia) | Not specified | ||
| Compound 9 (C13H27 alkyl chain) | PC-3 (Prostate Cancer) | 40.5 | [1] |
| HL-60 (Leukemia) | Not specified | ||
| Compound 14 (C13H27 alkyl chain, 1R, 2R config.) | PC-3 (Prostate Cancer) | 39.1 | [1] |
| HL-60 (Leukemia) | Not specified | ||
| Compound 15 (C13H27 alkyl chain, 1R, 2R config.) | PC-3 (Prostate Cancer) | 29.2 | [1] |
| HL-60 (Leukemia) | 20.7 | [1] | |
| Compound 20 (C13H27 alkyl chain) | PC-3 (Prostate Cancer) | 35.9 | [1] |
| HL-60 (Leukemia) | Not specified | ||
| B13 (reference compound) | PC-3 (Prostate Cancer) | 79.3 | [1] |
| HL-60 (Leukemia) | 33.6 | [1] |
Note: The presented data for arylpropyl sulfonamides, which are structurally related to diphenylpropanols, indicate that the presence of long alkyl chains and a specific stereochemical configuration (1R, 2R) can enhance cytotoxic activity.[1]
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.
-
Cell Seeding: Cancer cells (e.g., PC-3, HL-60) are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 48 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.
Antimicrobial Activity
While data on 1,2-diphenyl-1-propanol is scarce, studies on related diphenyl and propanol derivatives have shown promising antimicrobial effects. The structural features, such as the nature and position of substituents on the phenyl rings and the propanol backbone, play a crucial role in determining the antimicrobial spectrum and potency.
Unfortunately, no direct comparative experimental data for the antimicrobial activity of 1,2-diphenyl-1-propanol and its close analogues could be located in the reviewed literature.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature and time) for microbial growth.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity
Due to the lack of specific experimental data, a comparative analysis of the anti-inflammatory activity of 1,2-diphenyl-1-propanol and its analogues cannot be provided at this time.
Structure-Activity Relationship (SAR) Insights
Although direct comparative data is limited, general Structure-Activity Relationship (SAR) trends can be inferred from studies on broader classes of diphenylalkane and propanol derivatives:
-
Lipophilicity: Increased lipophilicity, often achieved by introducing alkyl or halogen substituents on the phenyl rings, can influence membrane permeability and, consequently, biological activity.
-
Stereochemistry: As seen in the cytotoxicity data for arylpropyl sulfonamides, the stereochemical configuration of chiral centers within the molecule can be a critical determinant of biological activity.[1]
-
Substituent Effects: The nature and position of substituents on the aromatic rings can modulate the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets.
Signaling Pathways
The precise signaling pathways through which diphenylpropanol analogues exert their cytotoxic or antimicrobial effects are not fully elucidated. However, for cytotoxic compounds, potential mechanisms could involve the induction of apoptosis through caspase activation or the disruption of key cellular processes. For antimicrobial agents, the mechanism often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.
References
Safety Operating Guide
Proper Disposal of 1-Propanol, 1,2-diphenyl-: A Guide for Laboratory Professionals
For immediate release:
Researchers and laboratory personnel handling 1-Propanol, 1,2-diphenyl- must adhere to stringent disposal protocols to ensure safety and regulatory compliance. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach based on the known hazards of structurally similar chemicals is imperative. This guide provides essential procedural information for the safe handling and disposal of 1-Propanol, 1,2-diphenyl-, empowering laboratory professionals to manage this chemical waste responsibly.
Hazard Profile and Analogue Data
For reference, the hazard classifications for several structurally related compounds are summarized in the table below. This information should be used to inform a conservative risk assessment for handling and disposal.
| Compound Name | CAS Number | Physical Form | Key Hazards |
| 1,2-diphenyl-2-propanol | 5342-87-0 | Solid | Causes serious eye irritation[1] |
| 1-Phenyl-2-propanol | 698-87-3 | Liquid | Combustible liquid |
| 1,1-diphenyl-1-propanol | 5180-33-6 | Not specified | Harmful if swallowed, Causes skin irritation, Causes serious eye damage, May cause respiratory irritation |
| 2-Phenyl-2-propanol | 617-94-7 | Solid | Causes skin irritation, Causes serious eye irritation |
Step-by-Step Disposal Protocol
The proper disposal of 1-Propanol, 1,2-diphenyl- requires a multi-step approach to mitigate risks and ensure compliance with environmental regulations. The following experimental protocol outlines the necessary procedures:
1. Waste Identification and Segregation:
- All waste containing 1-Propanol, 1,2-diphenyl- must be classified as hazardous chemical waste.
- Segregate this waste from other laboratory waste streams, such as non-hazardous materials or other chemical waste groups, to prevent accidental mixing and potential reactions.
- Use a designated, clearly labeled, and chemically resistant waste container with a secure lid.
2. Containerization and Labeling:
- The primary waste container must be in good condition and compatible with the chemical.
- Label the container with the words "Hazardous Waste," the full chemical name "1-Propanol, 1,2-diphenyl-," and any known hazard warnings (e.g., "Irritant").
- Indicate the accumulation start date on the label.
3. Storage:
- Store the sealed waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area.
- The storage area must be secure, well-ventilated, and away from sources of ignition.
- Ensure secondary containment is in place to capture any potential leaks or spills.
4. Professional Disposal:
- Do not dispose of 1-Propanol, 1,2-diphenyl- down the drain or in regular trash.
- Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal contractor.
- Provide the waste hauler with all available information regarding the chemical, including its name and any known or suspected hazards.
- Complete all necessary waste manifest paperwork as required by local, state, and federal regulations.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of a laboratory chemical with incomplete hazard data, such as 1-Propanol, 1,2-diphenyl-.
Caption: Decision workflow for the disposal of 1-Propanol, 1,2-diphenyl-.
References
Personal protective equipment for handling 1-Propanol, 1,2-diphenyl-
Disclaimer: Information for the specific compound 1-Propanol, 1,2-diphenyl- (also known as 1,2-diphenyl-1-propanol) is limited. This guide is based on the safety data for its structural isomer, 1,1-diphenyl-1-propanol , which is expected to have similar safety and handling requirements. Researchers should always consult the most current Safety Data Sheet (SDS) for the specific chemical they are using.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1,2-diphenyl-1-propanol. Adherence to these guidelines is essential for ensuring laboratory safety and proper disposal.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety when handling 1,2-diphenyl-1-propanol. The following table summarizes the required PPE.
| PPE Category | Specification |
| Eye/Face Protection | Wear safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards. For splash hazards, use chemical safety goggles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) should be worn. Inspect gloves prior to use. Wear a lab coat or other protective clothing to prevent skin contact. |
| Respiratory Protection | Use only in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge is necessary. |
| Hand Protection | Wear protective gloves. |
Operational and Disposal Plan
A systematic approach to handling and disposal is critical for safety and environmental protection. The following workflow outlines the key steps from preparation to disposal.
Procedural Guidance
Preparation:
-
Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for 1,1-diphenyl-1-propanol.
-
Personal Protective Equipment: Put on all required PPE as detailed in the table above.
-
Workspace Preparation: Ensure work is conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Handling:
-
Chemical Handling: Avoid direct contact with the skin and eyes. Prevent the formation of dust or aerosols.
-
Safe Storage: Keep the container tightly closed in a dry and well-ventilated place.
-
Spill Response: In case of a spill, evacuate the area. Wear appropriate PPE and contain the spill with an inert absorbent material. Collect the absorbed material into a suitable, closed container for disposal.
Disposal:
-
Waste Collection: Collect all waste material, including contaminated PPE and absorbent materials, in a clearly labeled, sealed container.
-
Disposal Protocol: Dispose of the chemical waste through a licensed professional waste disposal service.[1] Do not dispose of it down the drain. All disposal methods must be in accordance with federal, state, and local regulations.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
